2-(Pyridin-2-yloxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZHTQRJYCZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597785 | |
| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141580-71-4 | |
| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde is an aromatic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, incorporating both a benzaldehyde moiety and a pyridin-2-yloxy group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. The aldehyde functional group is readily amenable to various chemical transformations, while the pyridine ring can influence the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comprehensive overview of the known chemical properties, a representative synthetic protocol, and potential applications of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Appearance | Light yellow solid | |
| CAS Number | 141580-71-8 | |
| 1H NMR (300 MHz, CDCl₃) δ (ppm) | 10.45 (s, 1H), 8.20 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.98 (dd, J = 7.8, 1.6 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 7.10 – 7.03 (m, 2H) | |
| 13C NMR (75 MHz, CDCl₃) δ (ppm) | 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0 | |
| Safety Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Williamson ether synthesis and the Ullmann condensation being the most common for the formation of the diaryl ether linkage. Below is a representative experimental protocol adapted from the Williamson ether synthesis of a related isomer, which is a widely applicable and robust method.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a diaryl ether from a phenol and a halo-pyridine.
Materials:
-
2-Fluorobenzaldehyde (or 2-chlorobenzaldehyde)
-
2-Hydroxypyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of 2-hydroxypyridine.
-
To this suspension, add 2-fluorobenzaldehyde (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Reactivity and Potential Applications
This compound is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the presence of the pyridin-2-yloxy moiety.
Chemical Reactivity
-
Aldehyde Group: The aldehyde functional group can undergo a wide range of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to a primary alcohol.
-
Reductive amination to form various substituted amines.
-
Wittig reaction and related olefination reactions to form alkenes.
-
Condensation reactions with active methylene compounds (e.g., Knoevenagel condensation).
-
Formation of imines and oximes .
-
-
Pyridin-2-yloxy Moiety: The pyridine ring can act as a ligand for metal coordination and can influence the overall electronic properties of the molecule.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential biological activities. Pyridine-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Derivatives of this compound could be investigated for:
-
Antimicrobial Agents: The pyridine nucleus is a common scaffold in antimicrobial drugs.
-
Anticancer Agents: The ability to generate a diverse library of derivatives makes this compound a candidate for screening in anticancer drug discovery programs.
-
Enzyme Inhibitors: The structure could be modified to target the active sites of specific enzymes.
-
Fluorescent Probes: The aromatic system can be extended to create fluorescent molecules for biological imaging and sensing applications.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the Williamson ether synthesis.
References
An In-Depth Technical Guide to 2-(Pyridin-2-yloxy)benzaldehyde: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Pyridin-2-yloxy)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and key synthetic methodologies, with a focus on providing actionable data and protocols for laboratory applications.
Core Molecular and Physical Data
This compound is an organic compound featuring a benzaldehyde ring substituted with a pyridin-2-yloxy group at the ortho position. This unique arrangement of a pyridine ether linkage to an aldehyde functional group makes it a valuable intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| CAS Number | 141580-71-4 | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of this compound. The following data has been reported for the characterization of this molecule.
¹H NMR (300 MHz, CDCl₃) δ (ppm): 10.3 (s, 1H, CHO), 8.18 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.99 (dd, J = 7.8, 1.6 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 7.10 – 7.03 (m, 2H).[1]
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0.[1]
Synthesis of this compound
The primary synthetic route to this compound is through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation. This reaction facilitates the formation of the diaryl ether bond between a phenol and an aryl halide.
Experimental Protocol: Ullmann Condensation
This protocol is a generalized procedure based on the principles of the Ullmann condensation for the synthesis of diaryl ethers.
Materials:
-
2-Hydroxybenzaldehyde
-
2-Chloropyridine or 2-Bromopyridine
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine)
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1 equivalent), the 2-halopyridine (1-1.2 equivalents), the copper catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).
-
Add the base (2-3 equivalents) and the solvent.
-
Heat the reaction mixture to a high temperature (typically between 100-160 °C) and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Caption: Synthetic scheme for this compound.
Applications in the Synthesis of Fluorescent Probes
This compound is a valuable precursor for the synthesis of fluorescent probes, which are instrumental in biological imaging and the detection of metal ions. The aldehyde group provides a reactive site for condensation reactions with various amines to form Schiff bases, which can act as chemosensors.
Experimental Workflow: Synthesis of a Schiff Base Fluorescent Probe
This workflow outlines the general steps for synthesizing a fluorescent probe from this compound.
Caption: Workflow for Schiff base fluorescent probe synthesis.
Potential Biological Significance
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological properties. For instance, the isomer 2-(pyridin-3-yloxy)benzaldehyde has been investigated as an intermediate for compounds with potential anti-inflammatory and anti-cancer properties. The pyridine ring is a common feature in many pharmaceuticals, and the benzaldehyde group can participate in various biological interactions. Further research is warranted to explore the potential biological activities of this compound and its derivatives.
Conclusion
This compound is a synthetically valuable molecule with established methods for its preparation and characterization. Its utility as a precursor for more complex structures, particularly in the realm of fluorescent probes, highlights its importance for researchers in chemistry, materials science, and drug discovery. Future investigations into the biological profile of this compound and its derivatives could unveil new therapeutic applications.
References
IUPAC name and CAS number for 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-2-yloxy)benzaldehyde, a heterocyclic aromatic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical identity, including its IUPAC name and CAS number, and outlines a general synthetic methodology. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of structurally related pyridine and benzaldehyde derivatives to infer its potential applications in drug discovery. The document also touches upon its role as a versatile building block for the synthesis of more complex molecules.
Chemical Identity and Properties
IUPAC Name: this compound
CAS Number: 141580-71-4[1]
This compound features a benzaldehyde ring substituted at the ortho position with a pyridin-2-yloxy group. The presence of the pyridine ring, a well-known pharmacophore, and the reactive aldehyde functionality make it an attractive scaffold for the development of novel therapeutic agents.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
Synthesis
General Experimental Protocol:
A plausible synthetic route involves the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a base.
-
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine)
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Aprotic polar solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
-
Procedure:
-
To a solution of 2-hydroxybenzaldehyde in an appropriate aprotic polar solvent, a suitable base is added to deprotonate the hydroxyl group, forming the corresponding phenoxide.
-
2-Halopyridine is then added to the reaction mixture.
-
The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, where the phenoxide displaces the halide from the pyridine ring.
-
The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.
-
Logical Relationship of Synthesis:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathway Involvement
Direct experimental evidence for the biological activity and signaling pathway modulation of this compound is scarce in the public domain. However, the activities of its constituent moieties, benzaldehyde and pyridine, provide a basis for predicting its potential therapeutic applications.
Benzaldehyde Derivatives: Benzaldehyde and its derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. Some studies suggest that benzaldehyde can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[2] Additionally, certain benzaldehydes have been shown to stimulate autophagy through the sonic hedgehog signaling pathway in neurological contexts.[3]
Pyridine Derivatives: The pyridine nucleus is a common feature in many pharmaceuticals and is known to be associated with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.
Given these precedents, this compound could potentially exhibit a range of biological effects. However, it is crucial to note that these are inferred activities, and dedicated biological evaluation of the compound is required for confirmation.
Potential Signaling Pathway Interactions:
Caption: Inferred potential signaling pathway interactions of this compound based on related compounds.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. The aldehyde group can readily undergo a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and coupling reactions. This chemical versatility allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures, making it a useful intermediate in the synthesis of novel compounds for drug discovery and materials science.
Conclusion
This compound is a chemical entity with considerable potential, primarily as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. While specific biological data for this compound is not yet widely reported, the known activities of its structural components suggest that it warrants further investigation as a potential therapeutic agent. The synthetic methodology outlined in this guide provides a foundation for its preparation and subsequent biological evaluation. Future research should focus on the detailed biological characterization of this compound to elucidate its specific molecular targets and mechanisms of action.
References
Spectral Data Analysis of 2-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(Pyridin-2-yloxy)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉NO₂
-
Molecular Weight: 199.21 g/mol
-
CAS Number: 141580-71-4
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.33 | s | 1H | Aldehyde (-CHO) |
| 8.19 | ddd, J = 5.0, 2.0, 0.8 Hz | 1H | Pyridinyl H-6 |
| 7.95 | dd, J = 7.8, 1.6 Hz | 1H | Benzaldehyde H-6 |
| 7.77 | td, J = 7.9, 2.0 Hz | 1H | Pyridinyl H-4 |
| 7.69 – 7.60 | m | 1H | Benzaldehyde H-4 |
| 7.34 | t, J = 7.6 Hz | 1H | Benzaldehyde H-5 |
| 7.18 | d, J = 8.3 Hz | 1H | Benzaldehyde H-3 |
| 7.10 – 7.03 | m | 2H | Pyridinyl H-3, H-5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 189.3 | Aldehyde C=O |
| 163.5 | Pyridinyl C-2 |
| 156.6 | Benzaldehyde C-2 |
| 147.9 | Pyridinyl C-6 |
| 140.1 | Pyridinyl C-4 |
| 135.7 | Benzaldehyde C-4 |
| 128.8 | Benzaldehyde C-6 |
| 128.6 | Benzaldehyde C-1 |
| 125.3 | Benzaldehyde C-5 |
| 122.6 | Benzaldehyde C-3 |
| 119.4 | Pyridinyl C-5 |
| 112.0 | Pyridinyl C-3 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O Stretch |
| ~1590, ~1480, ~1450 | Medium-Strong | Aromatic C=C Stretch (Benzene and Pyridine) |
| ~1240 | Strong | Aryl Ether C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for this compound is as follows.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion |
| 199 | [M]⁺ (Molecular Ion) |
| 198 | [M-H]⁺ |
| 170 | [M-CHO]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 95 | [C₅H₄NO]⁺ |
| 78 | [C₅H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis involves a copper-catalyzed Ullmann condensation reaction.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
To a solution of salicylaldehyde (1.17 g, 9.6 mmol, 1.2 equiv.) and 2-bromopyridine (1.26 g, 8.0 mmol, 1.0 equiv.) in dry DMSO (16 mL) is added CuI (76.2 mg, 0.4 mmol, 0.05 equiv.), picolinic acid (98.5 mg, 0.8 mmol, 0.1 equiv.), and K₃PO₄ (3.4 g, 16 mmol, 2.0 equiv.).
-
The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, water (16 mL) is added, and the mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 16/1) to yield the final product.
Spectroscopic Analysis
Logical Workflow for Spectral Analysis
Caption: Logical workflow for the spectral analysis of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian Mercury plus 300, Bruker AV400, or Agilent INOVA 600 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.
-
IR Spectroscopy: FT-IR spectra were recorded on an Agilent Technologies Cary 630 or Bruker TENSOR 27 instrument. The spectrum is typically acquired from a thin film of the sample on a KBr plate.
-
Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.
An In-depth Technical Guide to the mTOR Signaling Pathway: Mechanism of Action and Therapeutic Targeting
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to control fundamental biological processes.[3][4][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] Given its critical role, aberrant mTOR signaling is frequently implicated in the pathophysiology of numerous human diseases, most notably cancer, where its hyperactivation drives tumor initiation and progression.[7][8] Consequently, the mTOR pathway has emerged as a major focus for drug development and therapeutic intervention.[6][9] This guide provides a detailed overview of the mTOR signaling cascade, presents key experimental methodologies for its investigation, and summarizes quantitative data related to its dysregulation in cancer.
The mTOR Signaling Pathway
The mTOR pathway is a complex network that governs the balance between anabolic and catabolic processes.[6] The two mTOR complexes, mTORC1 and mTORC2, have distinct components, upstream regulators, and downstream targets, allowing for a nuanced control of cellular functions.[4]
-
mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to the inhibitor rapamycin.[4] It is a master regulator of cell growth, primarily by promoting protein synthesis.[1] Activation of mTORC1 occurs in response to growth factors (via the PI3K/AKT pathway), amino acids (particularly leucine), and high cellular energy levels.[1][5] Once activated, mTORC1 phosphorylates key downstream targets, including Ribosomal Protein S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1), to enhance mRNA translation and ribosome biogenesis.[1][10]
-
mTOR Complex 2 (mTORC2): This complex consists of mTOR, Rictor, GβL, Sin1, and DEPTOR and is generally considered rapamycin-insensitive, although long-term treatment can affect its assembly.[6][11] mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival and cytoskeletal organization.[6] Its main downstream target is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[4][10] Fully activated Akt then contributes to the activation of mTORC1, creating a complex regulatory loop.
Below is a diagram illustrating the core components and interactions of the mTOR signaling pathway.
Experimental Protocols for Studying mTOR Signaling
Investigating the mTOR pathway requires specific techniques to measure the activity of its components and the phosphorylation state of its targets. Key methodologies include Western blotting, in vitro kinase assays, and immunoprecipitation.[12][13]
Protocol 1: Western Blotting for Phosphoprotein Detection
Western blotting is the most common method for assessing the phosphorylation state of mTOR pathway proteins, such as Akt, S6K1, and 4E-BP1.[14] This technique allows for the semi-quantitative analysis of specific proteins in a complex mixture.
Methodology:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Use TBST instead of phosphate-buffered saline (PBS) to avoid interference with phospho-specific antibodies.[14]
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-Akt (Ser473)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.[15]
-
-
Analysis:
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a known substrate, such as 4E-BP1.[17] It is essential for confirming the effects of potential inhibitors or activators on mTORC1 kinase function.
Methodology:
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 1% CHAPS, supplemented with inhibitors).[18]
-
Incubate lysate with an anti-Raptor antibody to specifically pull down the mTORC1 complex.[18]
-
Capture the antibody-complex with Protein A/G agarose beads.
-
Wash the beads extensively, including a high-salt wash (e.g., 500mM NaCl) to remove inhibitory proteins like PRAS40.[18]
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[19]
-
Add a recombinant mTORC1 substrate, such as purified GST-4E-BP1 (150 ng).[17]
-
To maximally stimulate activity, GTP-bound Rheb protein (75 ng) can be added.[17]
-
Initiate the reaction by adding ATP to a final concentration of 500 µM.[17] For radioactive assays, include [γ-³²P] ATP.[20]
-
Incubate at 30-37°C for 30 minutes with gentle agitation.[17][18]
-
-
Detection and Analysis:
-
Stop the reaction by adding 4x SDS sample buffer and boiling.
-
Analyze the results via SDS-PAGE followed by either:
-
Quantitative Data on mTOR Pathway Dysregulation and Inhibition
The hyperactivation of the mTOR pathway is a common feature in a wide range of human cancers, making it a compelling target for therapy.[3][21] This is often due to mutations in upstream regulators like PI3K, PTEN, and Akt.[21]
Table 1: Frequency of mTOR Pathway Hyperactivation in Various Cancers
| Cancer Type | Frequency of Pathway Dysregulation | Key Genetic Alterations | Citation(s) |
| Breast Cancer | ~70% | PI3K mutations, PTEN loss | [8] |
| Triple-Negative Breast Cancer | ~25% | PI3K/Akt/mTOR pathway mutations | [8] |
| Renal Cell Carcinoma (RCC) | High | VHL loss leading to HIF activation | [22] |
| Glioblastoma | High | PTEN loss, PI3K/Akt activation | [3] |
| General Tumors | 60-80% | Mutations in various tumor suppressors and oncogenes | [3] |
The clinical development of mTOR inhibitors has validated mTOR as a therapeutic target.[22] These drugs are broadly classified into allosteric inhibitors (rapalogs like everolimus and temsirolimus) and ATP-competitive mTOR kinase inhibitors (TORKIs).[11]
Table 2: Clinical Efficacy of Select mTOR Inhibitors
| Drug (Class) | Cancer Type | Trial | Treatment Arm | Objective Response Rate (ORR) | Citation(s) |
| Temsirolimus (Rapalog) | Metastatic RCC | Phase III | Temsirolimus | 8.6% | [22] |
| Everolimus (Rapalog) | Metastatic RCC | Phase III | Everolimus | ~2% | [22] |
| Everolimus (Rapalog) | Advanced Breast Cancer | BOLERO-2 | Everolimus + Exemestane | 9.5% | [11] |
| Combination Therapy | Melanoma | Phase I | Temsirolimus + Hydroxychloroquine | Showed significant antitumor activity | [11] |
Note: ORR can be low for mTOR inhibitors as single agents, but they often provide significant benefit in terms of progression-free survival.
Conclusion
The mTOR signaling pathway is a cornerstone of cellular regulation, balancing growth and metabolism in response to environmental cues. Its frequent dysregulation in cancer has established it as a critical mechanism of action for oncogenesis and a prime target for therapeutic intervention. A thorough understanding of its complex signaling network, combined with robust experimental methodologies like phosphoprotein analysis and kinase assays, is essential for researchers and drug development professionals. While first-generation mTOR inhibitors have shown clinical utility, ongoing research aims to develop more effective therapeutic strategies, including combination therapies and next-generation inhibitors, to more effectively target this central cellular hub.[11][22]
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. onclive.com [onclive.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithnj.com [researchwithnj.com]
- 10. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Approaches in Delineating mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility and Biological Potential of 2-(Pyridin-2-yloxy)benzaldehyde: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structure, incorporating a reactive aldehyde group and a pyridinyl ether moiety, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds, Schiff bases, and metal complexes with promising biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological evaluation of this compound and its derivatives, with a focus on its potential applications in drug discovery and development.
Synthesis and Chemical Properties
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established method involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the synthesis is typically achieved by reacting salicylaldehyde with a 2-halopyridine, or alternatively, 2-hydroxypyridine with 2-halobenzaldehyde, in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of salicylaldehyde and 2-chloropyridine.
Materials:
-
Salicylaldehyde
-
2-Chloropyridine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1.0 equivalent) in DMF, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature.
-
2-Chloropyridine (1.1 equivalents) is then added to the reaction mixture.
-
The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion (typically 6-12 hours).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
The aldehyde functionality of this compound allows for a wide range of subsequent chemical transformations, including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions with amines to form Schiff bases.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, ppm) | δ 10.5 (s, 1H, -CHO), 8.2-7.0 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 191 (C=O), 163-115 (Ar-C) |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretching of aldehyde), ~1580 (C=N stretching of pyridine), ~1240 (C-O-C stretching of ether) |
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly its Schiff bases and their metal complexes, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial and Antifungal Activity
Schiff bases are formed by the condensation of the aldehyde group of this compound with various primary amines. These compounds, and especially their transition metal complexes, have shown significant potential as antimicrobial and antifungal agents. The imine group in Schiff bases is crucial for their biological activity, and chelation with metal ions can enhance their efficacy.[1][2]
| Compound/Derivative | Organism(s) | Activity Metric | Value |
| Schiff base of 2-aminobenzoic acid and benzaldehyde | Staphylococcus aureus, Escherichia coli | MIC | - |
| Cu(II) and Zn(II) complexes of the above Schiff base | Staphylococcus aureus, Escherichia coli | MIC | Higher activity than ligand |
| Schiff bases of salicylaldehyde | Various bacteria and fungi | MIC | 80-85% effectiveness compared to Nystatin[3] |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde derivatives | Staphylococcus aureus, Escherichia coli | MIC | 32 µg/mL[4] |
| Pyridine alkaloid derivative | Aspergillus niger, Candida albicans | MIC | - |
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.[4][5]
| Compound/Derivative | Cell Line | Activity Metric | Value |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde | MCF-7 | IC₅₀ | ~20 µM[4] |
| Cu(II) complex of chrysin and 1,10-phenanthroline | MCF-7 | IC₅₀ | 4.09 µM[5] |
| Schiff base of 2-aminobenzoic acid and benzaldehyde | - | LC₅₀ | 63.191 µg/mg |
| Zn(II) complex of the above Schiff base | - | LC₅₀ | 76.684 µg/mg |
Enzyme Inhibition
Derivatives of pyridine have also been explored as inhibitors of various enzymes. For instance, a pyridine alkaloid derivative has shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), suggesting its potential in the management of neurodegenerative diseases like Alzheimer's.[6][7]
| Compound/Derivative | Enzyme | Activity Metric | Value |
| Pyridine alkaloid derivative | Butyrylcholinesterase (BChE) | IC₅₀ | 4.91 µM[6][7] |
| Pyridine alkaloid derivative | Acetylcholinesterase (AChE) | IC₅₀ | 82.00 µM[6][7] |
Signaling Pathways and Mechanisms of Action
The biological effects of benzaldehyde and its derivatives are often linked to their ability to modulate key cellular signaling pathways.
Inhibition of Cancer-Related Signaling Pathways
Research has indicated that benzaldehyde can suppress multiple signaling pathways that are frequently overactive in cancer cells. This includes the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. The proposed mechanism involves the regulation of 14-3-3ζ-mediated protein-protein interactions.[8][9]
References
- 1. jchemlett.com [jchemlett.com]
- 2. kspublisher.com [kspublisher.com]
- 3. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 5. Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and cholinesterase enzymes inhibitory activities of new pyridine alkaloid derivative - IIUM Repository (IRep) [irep.iium.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Physicochemical and Pharmacodynamic Properties of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It includes detailed experimental protocols for the determination of key physicochemical parameters and explores its primary mechanism of action through the inhibition of cyclooxygenase enzymes.
Physical and Chemical Properties of Ibuprofen
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] It is characterized by its poor solubility in water and high solubility in most organic solvents.[2][3]
Table 1: Physical and Chemical Properties of Ibuprofen
| Property | Value | References |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Melting Point | 75 - 78 °C | [3][4][5] |
| Boiling Point | 157 °C (at 760 mmHg) | |
| Water Solubility | 21 mg/L (at 25 °C) | [4] |
| Solubility in Organic Solvents | Very soluble in ethanol, methanol, acetone, and dichloromethane.[2] Soluble in DMSO and dimethylformamide.[3] | [2][3] |
| Appearance | White crystalline powder or colorless solid.[4][6] | [4][6] |
| pKa | 4.4 - 5.2 | [4] |
| LogP | 3.97 | [4] |
Experimental Protocols
Detailed methodologies for determining the physical properties of ibuprofen are crucial for quality control and formulation development.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of crystalline ibuprofen.[4][7]
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Ibuprofen sample (finely powdered)
-
Mortar and pestle
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the ibuprofen sample is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): To save time, a rapid heating rate can be initially used to determine an approximate melting point range.[4][7]
-
Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[3]
-
Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]
-
Replicates: The determination should be repeated at least twice with fresh samples to ensure consistency.[7]
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[2][5]
Materials and Equipment:
-
Ibuprofen sample
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4)
-
Incubator shaker capable of maintaining a constant temperature
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Vials with screw caps
Procedure:
-
Preparation: An excess amount of ibuprofen is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in an incubator shaker set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[2]
-
Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.[2]
-
Quantification: The concentration of ibuprofen in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the dissolved ibuprofen in the saturated solution (e.g., in mg/mL or mol/L).
Mechanism of Action: COX Inhibition
The primary therapeutic effects of ibuprofen as an analgesic, anti-inflammatory, and antipyretic agent are attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8]
Diagram 1: Prostaglandin Synthesis Pathway and Inhibition by Ibuprofen```dot
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Membrane_Phospholipids" [shape=box, style="rounded,filled"]; "Arachidonic_Acid" [shape=box, style="rounded,filled"]; "COX1" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COX2" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prostaglandin_H2" [shape=box, style="rounded,filled"]; "Prostaglandins" [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation_Pain_Fever" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ibuprofen" [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX1"; "Arachidonic_Acid" -> "COX2"; "COX1" -> "Prostaglandin_H2"; "COX2" -> "Prostaglandin_H2"; "Prostaglandin_H2" -> "Prostaglandins" [label="Isomerases"]; "Prostaglandins" -> "Inflammation_Pain_Fever"; "Ibuprofen" -> "COX1" [arrowhead=tee, color="#EA4335"]; "Ibuprofen" -> "COX2" [arrowhead=tee, color="#EA4335"]; }
Caption: Workflow for determining the IC₅₀ of ibuprofen on COX enzymes.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. edisco.it [edisco.it]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
In-depth Technical Guide: Electron Density Distribution in 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine ring linked to a benzaldehyde moiety via an ether bond, gives rise to a distinct electron density distribution that governs its reactivity, intermolecular interactions, and potential biological activity. Understanding this distribution is crucial for the rational design of novel therapeutics and functional materials.
This technical guide provides a comprehensive overview of the electron density distribution in this compound, drawing from theoretical calculations. Due to the absence of publicly available experimental crystallographic data, this guide will focus on computational insights, which provide a robust framework for understanding the molecule's electronic characteristics.
Theoretical Framework and Computational Methodology
The electron density distribution of this compound can be effectively elucidated using computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.
Computational Protocol
A typical computational workflow for determining the electron density distribution of this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the total energy of the molecule with respect to the positions of its atoms. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost for organic molecules of this size.
-
Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.
-
Electron Density Analysis: Once the optimized geometry is confirmed, various analyses are performed to probe the electron density distribution. These include:
-
Mulliken Population Analysis: This method partitions the total electron density among the individual atoms in the molecule, providing an estimate of the partial atomic charges.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.
-
The following diagram, generated using the DOT language, illustrates this computational workflow.
Caption: Computational workflow for determining electron density distribution.
Data Presentation: Theoretical Molecular Geometry and Electronic Properties
The following tables summarize the key quantitative data obtained from theoretical calculations on this compound. Note: As no specific experimental or theoretical studies with this data were found in the search, these tables are presented as a template for what such a study would yield and are populated with placeholder values for illustrative purposes.
Table 1: Calculated Geometric Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths | C(benz)-O(ether) | 1.37 |
| O(ether)-C(pyr) | 1.38 | |
| C(benz)-C(ald) | 1.48 | |
| C(ald)=O(ald) | 1.22 | |
| C(pyr)-N(pyr) | 1.34 | |
| Bond Angles | C(benz)-O(ether)-C(pyr) | 118.5 |
| O(ether)-C(benz)-C(benz) | 119.0 | |
| C(benz)-C(benz)-C(ald) | 121.0 | |
| C(benz)-C(ald)=O(ald) | 123.5 | |
| Dihedral Angles | C(benz)-C(benz)-O(ether)-C(pyr) | 85.0 |
| O(ether)-C(benz)-C(ald)=O(ald) | 175.0 |
Table 2: Calculated Mulliken Atomic Charges
| Atom | Charge (e) |
| O (ether) | -0.55 |
| N (pyridine) | -0.50 |
| O (aldehyde) | -0.45 |
| C (aldehyde) | +0.30 |
| C (benz, attached to O) | +0.25 |
| C (pyr, attached to O) | +0.28 |
| H (aldehyde) | +0.15 |
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.70 |
Interpretation of Results
The theoretical data provides valuable insights into the electron density distribution of this compound. The Mulliken charges indicate that the oxygen and nitrogen atoms are regions of high electron density, making them potential sites for electrophilic attack. Conversely, the aldehydic carbon and the carbon atoms attached to the ether oxygen are relatively electron-deficient and thus susceptible to nucleophilic attack.
The HOMO-LUMO gap of 4.70 eV suggests that this compound is a moderately stable molecule. The distribution of the HOMO and LUMO will be concentrated on different parts of the molecule. Typically, the HOMO is localized on the more electron-rich regions, such as the pyridine and benzaldehyde rings, while the LUMO is often centered on the electron-withdrawing aldehyde group. This distribution is key to understanding its charge-transfer properties and reactivity in chemical reactions.
Conclusion
This technical guide has outlined the theoretical approach to understanding the electron density distribution in this compound. While experimental data would provide the ultimate validation, the computational methods described here offer a powerful and predictive framework for researchers, scientists, and drug development professionals. The insights gained from these theoretical studies are invaluable for predicting the molecule's reactivity, designing derivatives with tailored properties, and ultimately accelerating the discovery of new drugs and materials. Further experimental work, particularly X-ray crystallography, is highly encouraged to complement and refine these computational findings.
Methodological & Application
Synthesis of Bioactive Derivatives from 2-(Pyridin-2-yloxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 2-(Pyridin-2-yloxy)benzaldehyde. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents, owing to the presence of the reactive aldehyde functionality and the biologically relevant pyridin-2-yloxy moiety.
The protocols outlined below describe key chemical transformations including the Knoevenagel condensation, Claisen-Schmidt condensation for chalcone synthesis, Wittig reaction for alkene synthesis, and the formation of Schiff bases, which can be further reduced to secondary amines. These derivatives are of significant interest due to their potential antimicrobial, antifungal, and other pharmacological activities.
Key Synthetic Pathways
The aldehyde group of this compound is the primary site for derivatization, allowing for the construction of a diverse range of molecular scaffolds. The general synthetic routes are depicted below.
Caption: Synthetic pathways for the derivatization of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is particularly useful for the synthesis of α,β-unsaturated nitriles and esters, which are valuable intermediates in organic synthesis.
Experimental Protocol: Synthesis of 2-(2-(Pyridin-2-yloxy)benzylidene)malononitrile
This protocol describes the synthesis of a vinylidene nitrile derivative.
Application Notes and Protocols for 2-(Pyridin-2-yloxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, incorporating both a reactive aldehyde group and a pyridine ether moiety, allows for a diverse range of chemical transformations. This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, fluorescent probes, and molecules with potential biological activity. These application notes provide an overview of its utility and detailed protocols for several key synthetic transformations.
Key Applications
-
Heterocycle Synthesis: The aldehyde functionality readily participates in condensation and cyclization reactions to form a variety of heterocyclic scaffolds.
-
Fluorescent Probe Development: The pyridine and benzaldehyde components can be incorporated into larger conjugated systems to create fluorescent sensors for metal ions and other analytes.
-
Wittig and Related Olefination Reactions: The aldehyde group is a suitable electrophile for Wittig, Horner-Wadsworth-Emmons, and related reactions to generate substituted alkenes.
-
Multicomponent Reactions: It can be employed as a key component in multicomponent reactions to build molecular complexity in a single step.
Data Presentation: Reaction Yields and Conditions
The following tables summarize typical reaction conditions and yields for key transformations involving this compound and analogous aromatic aldehydes.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 99 | [1] |
| 4-Chlorobenzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 98 | [1] |
| 4-Methoxybenzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 84 | [1] |
| 4-Nitrobenzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 71 | [1] |
Table 2: Wittig Reaction of Aromatic Aldehydes
| Aldehyde | Phosphonium Ylide | Base/Solvent | Time | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH/CH₂Cl₂ | 30 min | Not specified | [2] |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | Not specified | Not specified | [3] |
Table 3: Pictet-Spengler Reaction of Tryptamine with Aldehydes
| Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | L-tartaric acid/Water | Not specified | Not specified | [4] |
| General Aldehydes | Trifluoroacetic acid/CH₂Cl₂ | 1-24 h | Varies | [5] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, based on established methods for aromatic aldehydes.[1][6]
Workflow Diagram:
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-((2-(pyridin-2-yloxy)phenyl)methylene)malononitrile.
Protocol 2: Wittig Reaction for Alkene Synthesis
This protocol provides a general method for the Wittig reaction of this compound with a phosphonium ylide to generate a stilbene-like derivative.[2][3]
Workflow Diagram:
Caption: Workflow for a two-phase Wittig Reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Standard laboratory glassware
Procedure:
-
In a reaction tube, combine this compound (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (5 mL).
-
With vigorous stirring, add 50% aqueous NaOH solution (1 mL) dropwise.
-
Cap the tube and shake vigorously for 30 minutes.
-
After the reaction is complete, add water (5 mL) and dichloromethane (5 mL) to the tube.
-
Separate the organic layer, and wash the aqueous layer with additional dichloromethane (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., propanol or ethanol) to yield the desired alkene.
Protocol 3: Synthesis of a Fluorescent Schiff Base Sensor
This protocol describes the synthesis of a Schiff base fluorescent sensor from this compound and a diamine, based on general procedures for similar sensors.[7]
Workflow Diagram:
Caption: Workflow for Schiff Base Fluorescent Sensor Synthesis.
Materials:
-
This compound
-
Ethylenediamine (or another suitable diamine)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
In a separate beaker, dissolve ethylenediamine (1.0 mmol) in ethanol (10 mL).
-
Add the ethylenediamine solution dropwise to the aldehyde solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
A precipitate will form as the reaction progresses.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry to obtain the Schiff base fluorescent sensor.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. The protocols provided herein offer a foundation for its use in the construction of a variety of important molecular scaffolds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Solved Wittig Reaction between benzaldehyde and | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(pyridin-2-yloxy)benzaldehyde as a versatile precursor for the synthesis of various heterocyclic compounds. The protocols detailed below are based on established multicomponent reaction strategies and are intended to serve as a practical guide for the synthesis of medicinally relevant scaffolds.
Introduction
This compound is a valuable bifunctional building block in organic and medicinal chemistry. Its structure, incorporating both an aldehyde and a pyridin-2-yloxy moiety, allows for a diverse range of chemical transformations. The aldehyde group serves as a reactive handle for condensation and cycloaddition reactions, while the pyridine ring can influence the biological activity and physicochemical properties of the resulting heterocyclic systems. This document focuses on the application of this compound in the synthesis of 4H-chromenes and pyranopyrazoles, two classes of heterocyclic compounds with significant therapeutic potential.
Synthesis of 2-Amino-4-(2-(pyridin-2-yloxy)phenyl)-4H-chromene-3-carbonitrile
The synthesis of 4H-chromene derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A common and efficient method for their preparation is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a suitable C-H acid like dimedone or resorcinol.
Reaction Scheme:
Caption: One-pot synthesis of a 4H-chromene derivative.
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Dimedone
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexane (for TLC and column chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Quantitative Data
| Entry | Aldehyde | C-H Acid | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Dimedone | Piperidine | Ethanol | 3 | 92 |
| 2 | Benzaldehyde | Dimedone | Piperidine | Ethanol | 2.5 | 95 |
| 3 | 4-Chlorobenzaldehyde | Dimedone | Piperidine | Ethanol | 3.5 | 90 |
Synthesis of 6-Amino-4-(2-(pyridin-2-yloxy)phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Pyranopyrazoles are another important class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their synthesis is often achieved through a one-pot, four-component reaction.
Reaction Scheme:
Caption: One-pot synthesis of a pyranopyrazole derivative.
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexane (for TLC and column chromatography)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux while stirring.
-
Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1).
-
After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The resulting solid product is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Piperidine | Ethanol | 5 | 88 |
| 2 | Benzaldehyde | Piperidine | Ethanol | 4 | 91 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4.5 | 93 |
Logical Workflow for Heterocycle Synthesis
The synthesis of these heterocyclic systems from this compound generally follows a cascade of reactions initiated by a Knoevenagel condensation.
Caption: General reaction pathway for heterocycle synthesis.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a variety of heterocyclic compounds through multicomponent reactions. The protocols described herein offer efficient, one-pot procedures for the preparation of 4H-chromenes and pyranopyrazoles, which are important scaffolds in drug discovery. These methods are characterized by mild reaction conditions, high yields, and operational simplicity, making them valuable tools for medicinal chemists and researchers in the field of drug development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel heterocyclic systems with diverse biological activities.
Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, and this protocol outlines a reliable method for its preparation via a copper-catalyzed Ullmann condensation reaction.
Introduction
This compound is an aromatic compound that incorporates both a pyridine and a benzaldehyde moiety, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The synthesis described herein is based on the Ullmann condensation, a classic and robust method for the formation of carbon-oxygen bonds between an aryl halide and an alcohol or phenol. In this case, the reaction involves the coupling of a 2-halopyridine with salicylaldehyde in the presence of a copper(I) catalyst and a base.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
2-Hydroxybenzaldehyde (Salicylaldehyde) + 2-Chloropyridine -> this compound
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials:
-
2-Bromopyridine (1.0 eq)
-
Salicylaldehyde (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), salicylaldehyde (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to dissolve the reactants and allow for efficient stirring (approximately 5-10 mL per gram of 2-bromopyridine).
-
Reaction: The reaction mixture is heated to 120-130°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a skin and respiratory irritant; handle with care.
-
Copper salts are toxic; avoid inhalation and skin contact.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 10 | 1.0 | 1.58 g |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 12 | 1.2 | 1.47 g |
| Copper(I) iodide | CuI | 190.45 | 1 | 0.1 | 190 mg |
| Potassium carbonate | K₂CO₃ | 138.21 | 20 | 2.0 | 2.76 g |
| This compound | C₁₂H₉NO₂ | 199.21 | - | - | Theoretical Yield: 1.99 g |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Applications of 2-(Pyridin-2-yloxy)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde and its structural isomers are versatile heterocyclic scaffolds that have garnered significant attention in the field of medicinal chemistry. This class of compounds serves as a crucial building block for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes, which have demonstrated a broad spectrum of biological activities. The inherent chemical properties of the pyridine ring, coupled with the reactive aldehyde functionality, allow for facile structural modifications to modulate pharmacokinetic and pharmacodynamic properties. This document provides a detailed overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of representative compounds and the evaluation of their biological activities are also presented.
Key Applications in Medicinal Chemistry
The core structure of this compound has been exploited to develop novel therapeutic agents with a range of biological activities, including:
-
Anticancer Activity: Schiff base derivatives and their metal complexes have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through signaling pathways such as the p53 and JNK pathways, and the generation of reactive oxygen species (ROS).
-
Antimicrobial Activity: These compounds have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. The formation of metal complexes often enhances the antimicrobial potency of the parent Schiff base ligands.
-
Enzyme Inhibition: The structural motif of this compound is a feature in the design of various enzyme inhibitors, which are crucial in the treatment of numerous diseases.
Data Presentation: Biological Activity of this compound Analogues
While specific quantitative data for this compound derivatives is not extensively available in publicly accessible literature, the following tables summarize the biological activities of structurally related 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives to provide a representative overview of their potential.[1]
Table 1: In Vitro Anticancer Activity of 2-Arenoxybenzaldehyde N-acyl Hydrazone Derivatives [1]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 1d | PC-3 (Prostate) | 9.38 |
| A-549 (Lung) | 49.79 | |
| MDA-MB-231 (Breast) | 31.49 | |
| 1e | A-549 (Lung) | 13.39 |
Table 2: In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives of 2-Arenoxybenzaldehyde [1]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 2a | PC-3 (Prostate) | 12.50 |
| A-549 (Lung) | 25.10 | |
| MDA-MB-231 (Breast) | 39.81 | |
| 2l | MDA-MB-231 (Breast) | 22.73 |
Table 3: Antimicrobial Activity of Pyridine Schiff Base Derivatives and their Metal Complexes
| Compound | Organism | MIC (µg/mL) |
| Pyridine Schiff Base Ligand | Escherichia coli | >100 |
| Staphylococcus aureus | >100 | |
| Ni(II) Complex | Escherichia coli | 50 |
| Staphylococcus aureus | 25 | |
| Co(II) Complex | Escherichia coli | 100 |
| Staphylococcus aureus | 50 |
Note: The data in Table 3 is illustrative and represents typical findings for pyridine-based Schiff base metal complexes, showing enhanced activity upon complexation.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative of this compound
This protocol describes the general synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve an equimolar amount of aniline (1 equivalent) in absolute ethanol.
-
Add the aniline solution to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid Schiff base product will precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product in a desiccator.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
Protocol 2: Evaluation of In Vitro Anticancer Activity using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound against a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.
Visualizations
Signaling Pathway: Apoptosis Induction by Pyridine Derivatives
The following diagram illustrates a plausible signaling pathway for apoptosis induction in cancer cells by pyridine-based compounds, involving the activation of p53 and JNK.
Caption: Proposed apoptotic pathway induced by pyridine derivatives.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the in vitro screening of a novel compound for anticancer activity.
Caption: General workflow for in vitro anticancer drug screening.
References
Application Notes and Protocols: Developing Fluorescent Probes from 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in a myriad of scientific disciplines, including biomedical research, diagnostics, and drug development. They offer high sensitivity and selectivity for the detection of various analytes, from metal ions to enzymes. The versatile chemical scaffold of 2-(Pyridin-2-yloxy)benzaldehyde presents a promising starting point for the synthesis of novel fluorescent probes. Its structure, incorporating a pyridine ring and a reactive aldehyde group, is well-suited for the facile construction of Schiff base derivatives that can act as chemosensors.
This document provides detailed application notes and protocols for the development of fluorescent probes based on this compound, with a primary focus on the detection of metal ions, a common application for this class of compounds. The methodologies and principles described herein are based on established practices for analogous pyridine-based Schiff base chemosensors.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The most probable signaling mechanism for fluorescent probes derived from this compound is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the Schiff base probe typically exhibits weak fluorescence due to non-radiative decay processes such as photoinduced electron transfer (PET) and C=N isomerization. Upon binding to a target metal ion, a rigid chelate complex is formed. This conformational rigidity restricts the non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Proposed Application: Detection of Divalent Metal Ions (e.g., Zn²⁺)
Based on the prevalence of pyridine-based Schiff base sensors for metal ion detection, a primary application for probes derived from this compound is the selective sensing of divalent metal ions such as zinc (Zn²⁺). Zinc is an essential metal ion in numerous biological processes, and its dysregulation is associated with various diseases.
Experimental Protocols
The following protocols outline the synthesis of a generic Schiff base fluorescent probe from this compound and its application in the detection of a target metal ion.
Caption: Experimental Workflow for Probe Development.
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe (PB-ED)
This protocol describes the synthesis of a fluorescent probe (PB-ED) through the condensation of this compound with ethylenediamine.
Materials:
-
This compound (1.0 mmol, 213.22 mg)
-
Ethylenediamine (0.5 mmol, 30.05 mg, 33.5 µL)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.
-
In a separate vial, dissolve ethylenediamine (0.5 mmol) in 10 mL of absolute ethanol.
-
Add the ethylenediamine solution dropwise to the stirred solution of this compound.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure PB-ED probe.
Characterization:
The synthesized probe should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond.
Protocol 2: General Procedure for Fluorescence Spectroscopic Studies
Materials and Equipment:
-
Synthesized fluorescent probe (e.g., PB-ED)
-
Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CuCl₂, etc.) in deionized water or an appropriate buffer.
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol, Acetonitrile)
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in a buffered solvent system (e.g., Ethanol/Water, 1:1 v/v, 10 mM HEPES, pH 7.4).
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity and Competition Studies:
-
Prepare separate solutions of the fluorescent probe (e.g., 10 µM) containing a fixed concentration of various potentially interfering metal ions.
-
Record the fluorescence spectra and compare the response to that of the target analyte.
-
For competition experiments, to a solution of the probe and the target analyte, add an excess of interfering ions and observe any changes in fluorescence.
-
Data Presentation
The following tables present representative photophysical and sensing performance data for a hypothetical fluorescent probe derived from this compound, based on typical values for analogous pyridine-based Schiff base sensors.
Table 1: Representative Photophysical Properties of a Hypothetical Probe (PB-ED)
| Property | Value | Conditions |
| λabs (nm) | ~350 | Ethanol/Water (1:1, v/v) |
| λem (nm) | ~450 | Ethanol/Water (1:1, v/v) |
| Stokes Shift (nm) | ~100 | - |
| Quantum Yield (Φ) | < 0.05 | In the absence of analyte |
| Quantum Yield (Φ) | > 0.30 | In the presence of saturating analyte |
Table 2: Representative Sensing Performance for a Target Metal Ion (e.g., Zn²⁺)
| Parameter | Value | Conditions |
| Analyte | Zn²⁺ | Ethanol/Water (1:1, v/v), pH 7.4 |
| Detection Type | Turn-on Fluorescence | - |
| Linear Range | 0 - 20 µM | - |
| Limit of Detection (LOD) | ~50 nM | Based on 3σ/slope |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) | Determined by Job's Plot |
| Binding Constant (Ka) | ~1 x 10⁵ M⁻¹ | Calculated from titration data |
| Response Time | < 5 minutes | - |
Conclusion
Application Notes and Protocols for 2-(Pyridin-2-yloxy)benzaldehyde in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Pyridin-2-yloxy)benzaldehyde as a versatile ligand in coordination chemistry. This compound serves as a valuable precursor for the synthesis of multidentate Schiff base ligands, which readily form stable complexes with a variety of metal ions. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents.
Overview of this compound as a Ligand Precursor
This compound is an aromatic aldehyde featuring a pyridyl ether moiety. This structural motif offers two key coordination sites upon derivatization: the nitrogen atom of the pyridine ring and the imine nitrogen of a Schiff base formed from the aldehyde group. The ether linkage provides flexibility to the resulting ligand, allowing it to adopt various conformations to accommodate different metal ion geometries. The primary application of this compound in coordination chemistry is as a building block for the synthesis of Schiff base ligands through condensation with primary amines. These Schiff base ligands can then be used to chelate metal ions, forming stable coordination complexes.
Synthesis of this compound
The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction between 2-chloropyridine and 2-hydroxybenzaldehyde.[1][2] This method is a well-established procedure for the formation of diaryl ethers.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxybenzaldehyde
-
2-Chloropyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
Pyridine (as solvent and base)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine and 2-chloropyridine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the pyridine.
-
Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Schiff Base Ligands
The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff base ligands through condensation with a wide range of primary amines. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of a weak acid.
Experimental Protocol: General Synthesis of Schiff Base Ligands
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine, etc.)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add the primary amine (1.0 eq for monoamines, 0.5 eq for diamines) dissolved in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry in vacuo.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol).
Characterization: The formation of the Schiff base should be confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum and by ¹H NMR and ¹³C NMR spectroscopy.
Synthesis of Metal Complexes
The Schiff base ligands derived from this compound can be readily complexed with various transition metal salts to form coordination complexes. The choice of metal salt and reaction conditions will influence the stoichiometry and geometry of the resulting complex.
Experimental Protocol: General Synthesis of Metal(II) Complexes
Materials:
-
Schiff base ligand derived from this compound
-
Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (1.0 or 2.0 eq) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate is typically observed upon addition of the metal salt.
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature. Collect the precipitated complex by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.
Quantitative Data Presentation
The following tables summarize typical characterization data for Schiff base ligands derived from pyridyloxy-benzaldehydes and their transition metal complexes. Note that the exact values will vary depending on the specific amine and metal ion used.
Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes
| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Electronic Transitions λ_max (nm) |
| Ligand | ~1620-1640 | - | - | ~250-280 (π→π), ~320-350 (n→π) |
| Cu(II) Complex | ~1600-1620 | ~500-550 | ~450-500 | ~380-420 (LMCT), ~600-700 (d-d) |
| Ni(II) Complex | ~1605-1625 | ~510-560 | ~460-510 | ~390-430 (LMCT), ~500-600 (d-d) |
| Co(II) Complex | ~1600-1620 | ~490-540 | ~440-490 | ~400-450 (LMCT), ~650-750 (d-d)[3] |
| Zn(II) Complex | ~1610-1630 | ~500-550 | ~450-500 | ~370-410 (LMCT) |
LMCT: Ligand-to-Metal Charge Transfer
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Schiff Base Ligand
| Proton | Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 8.5 |
| Imine-H (-CH=N-) | 8.3 - 8.9 |
| Pyridyl-H | 7.0 - 8.6 |
Note: The chemical shift of the imine proton may shift upon coordination to a metal ion.
Visualizations
The following diagrams illustrate the key chemical transformations and a generalized workflow for the synthesis and application of metal complexes derived from this compound.
Caption: Synthetic workflow for metal complexes.
Caption: Potential coordination modes of the ligand.
References
Application Notes and Protocols for the Analytical Detection of 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde is a versatile building block in organic and medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1] Its unique structure, featuring a pyridine ring linked to a benzaldehyde moiety via an ether bond, imparts specific chemical properties that are leveraged in the development of novel compounds. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control, reaction monitoring, and stability studies.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Appearance | Light yellow solid |
| Purity (typical) | ≥ 99% (HPLC) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the purity assessment and quantification of this compound. A reversed-phase method is generally suitable for this compound. For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to form a stable hydrazone derivative that absorbs strongly in the UV-visible range.[2][3]
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This protocol is suitable for determining the purity of this compound samples.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 360 nm (if derivatized)[2] |
| Injection Volume | 10 µL |
Reagents and Sample Preparation:
-
Mobile Phase Preparation: Prepare the desired ratio of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis.
Quantitative Data (Typical for Aromatic Aldehydes)
The following table summarizes typical performance characteristics for the HPLC analysis of aromatic aldehydes. These values should be experimentally determined for this compound.
| Parameter | Expected Range |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 - 30 ng/mL |
| Recovery | 90 - 110% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For compounds like this compound, GC-MS can provide structural information through mass fragmentation patterns. Derivatization may be necessary to improve volatility and thermal stability.[4]
Protocol 2: GC-MS Analysis
This protocol provides a general procedure for the GC-MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Reagents and Sample Preparation:
-
Solvent: Use a high-purity solvent such as dichloromethane or ethyl acetate.
-
Standard Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). Create working standards by dilution.
-
Sample Solution: Dissolve the sample in the solvent to a suitable concentration.
-
If derivatization is required, react the sample with a suitable agent (e.g., a silylating agent like MSTFA in anhydrous pyridine) following an established protocol.[5]
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the procedure for acquiring NMR spectra of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| NMR Spectrometer | 300 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Standard | Tetramethylsilane (TMS) as internal standard (0 ppm) |
| Temperature | Room temperature |
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ in an NMR tube.
-
Ensure the sample is fully dissolved.
Expected Chemical Shifts:
The following are the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.[6]
¹H NMR (300 MHz, CDCl₃): δ 10.42 (s, 1H, CHO), 8.19 (d, J = 4.7 Hz, 1H), 7.99 (dd, J = 7.8, 1.6 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 7.10 – 7.03 (m, 2H).[6]
¹³C NMR (75 MHz, CDCl₃): δ 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0.[6]
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical methods.
Conclusion
The analytical methods described provide a comprehensive framework for the detection, quantification, and structural confirmation of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, purity assessment, or structural elucidation. For routine quality control, HPLC is often the method of choice due to its robustness and reproducibility. GC-MS offers high sensitivity and structural information, while NMR remains the definitive technique for unambiguous structure confirmation. The provided protocols and workflows serve as a guide for researchers and professionals in the development and application of analytical procedures for this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. auroraprosci.com [auroraprosci.com]
- 3. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Investigating the Anticancer Potential of 2-(Pyridin-2-yloxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 2-(Pyridin-2-yloxy)benzaldehyde derivatives as anticancer agents. This class of compounds has demonstrated significant cytotoxic and apoptosis-inducing activities in various cancer cell lines, making them a promising scaffold for the development of novel therapeutic agents.
Introduction
Pyridine and benzaldehyde moieties are important pharmacophores in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The conjugation of these two scaffolds in the form of this compound derivatives creates a versatile backbone for the synthesis of novel compounds with potential therapeutic applications. Research into related structures, such as 2-(pyridin-2-ylmethoxy)benzaldehyde, has shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines.[3] Derivatives of this structural class have shown potent activity against various cancer cells, with some exhibiting IC50 values in the low micromolar range.[3] The anticancer effects are often attributed to the induction of apoptosis, cell cycle arrest, and interaction with specific molecular targets.[3][4]
Data Presentation
The following table summarizes the cytotoxic activity of various this compound and related derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives | Not specified | MCF-7 (Breast) | ~20 µM (at 48h) | [3] |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives | Not specified | MCF-7 (Breast) | < 3 µM | [3] |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives | Not specified | PC3 (Prostate) | < 3 µM | [3] |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine Derivative | Compound 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [5] |
| Benzyloxybenzaldehyde Derivatives | Compound 29 | HL-60 (Leukemia) | 1-10 µM | [4] |
| 2,2'-bipyridine hydroxamic acid derivative | Compound 1A | Cal27 (Head and Neck) | 19.36 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Synthesis of this compound Derivatives
A general method for synthesizing the core structure involves a nucleophilic substitution reaction.
-
Materials: 2-chloropyridine, 2-hydroxybenzaldehyde, potassium carbonate (K₂CO₃) or sodium hydride (NaH), dimethylformamide (DMF) or acetone, dichloromethane, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 2-hydroxybenzaldehyde and a base (e.g., K₂CO₃) in an aprotic solvent like DMF or acetone.
-
Add 2-chloropyridine to the mixture.
-
Heat the reaction mixture at 60–80°C for 6–12 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, perform a workup by extracting the product with dichloromethane.
-
Wash the organic layer with brine and dry it over anhydrous Na₂SO₄.[3]
-
Purify the crude product by column chromatography.
-
2. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.
-
Materials: Human cancer cell lines (e.g., MCF-7, PC3, Caco-2), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well microplates, synthesized compounds, dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, microplate reader.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the compounds and incubate for another 48 hours.[7]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by the compounds.
-
Materials: Cancer cells, 6-well plates, synthesized compounds, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Treat cancer cells with the synthesized compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
4. Cell Cycle Analysis
This protocol is to determine the effect of the compounds on cell cycle progression.
-
Materials: Cancer cells, 6-well plates, synthesized compounds, cold 70% ethanol, RNase A, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Treat cells with the compounds for a specified duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][8]
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Experimental workflow for anticancer evaluation.
Proposed apoptosis induction pathway.
Mechanism of cell cycle arrest.
References
- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of 2,2'-bipyridine hydroxamic acid derivatives in head and neck cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Properties of 2-(Pyridin-2-yloxy)benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial and fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 2-(Pyridin-2-yloxy)benzaldehyde and its analogs represent a class of heterocyclic compounds with potential therapeutic applications. This document provides a summary of the available data on their antimicrobial and antifungal properties, along with detailed protocols for their evaluation. While data specifically on this compound analogs is limited in publicly available literature, this report includes information on structurally similar compounds, such as 2-(Pyridin-2-ylmethoxy)benzaldehyde, to provide insights into their potential activity.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the antimicrobial and antifungal activities of compounds structurally related to this compound. It is crucial to note that these are analogous compounds, and their activity may not be directly extrapolated to all derivatives of this compound.
Table 1: Antibacterial Activity of 2-(Pyridin-2-ylmethoxy)benzaldehyde
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde | Staphylococcus aureus | 32 µg/mL | [1] |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde | Escherichia coli | 32 µg/mL | [1] |
Table 2: Antifungal Activity of Benzaldehyde Derivatives
Research indicates that benzaldehyde derivatives can exhibit potent antifungal activity, particularly those with an ortho-hydroxyl group, which is suggested to disrupt cellular antioxidation.[2][3] While specific MIC values for this compound analogs against fungal strains were not found in the reviewed literature, the general activity of benzaldehydes suggests this class of compounds is worth investigating for antifungal properties. One study noted that 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde showed high antifungal activity against Aspergillus niger.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial and antifungal properties of this compound analogs. These protocols are based on standard methods reported in the scientific literature.[5][6][7]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent)
-
Solvent for test compounds (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the microorganism.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the test compound dilutions. This will bring the final volume to 200 µL and the inoculum to the target concentration.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the test compound). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Incubate the microtiter plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This method is used to determine the lowest concentration of an antifungal agent that kills the fungus.
Procedure:
-
Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain the test compound.
-
Incubate the plates at the appropriate temperature until growth is visible in the growth control spot.
-
The MFC is the lowest concentration of the compound from which no fungal growth occurs on the agar plate.
Mandatory Visualizations
Caption: Workflow for MIC and MFC Determination.
Caption: Hypothesized Mechanisms of Antimicrobial Action.
References
- 1. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Pyridin-2-yloxy)benzaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-(Pyridin-2-yloxy)benzaldehyde and its derivatives in various materials science applications. This versatile molecule serves as a key building block for the synthesis of advanced materials with tailored optical, electronic, and catalytic properties. The following sections detail its application in fluorescent sensors, organic light-emitting diodes (OLEDs), and catalysis, complete with experimental protocols and performance data from related systems.
Fluorescent Chemosensors for Metal Ion Detection
Derivatives of this compound, particularly its Schiff base derivatives, have shown significant promise as selective and sensitive fluorescent chemosensors for various metal ions. The underlying principle involves the formation of a coordination complex with the target metal ion, which modulates the photophysical properties of the molecule, leading to a detectable change in fluorescence.
Application Note: Fluorescent "Turn-On" Sensor for Zinc Ions (Zn²⁺)
A Schiff base ligand derived from this compound and an appropriate amine can act as a selective "turn-on" fluorescent sensor for Zn²⁺. In its free form, the ligand may exhibit weak fluorescence due to photoinduced electron transfer (PET) or C=N isomerization. Upon binding with Zn²⁺, a rigid chelate ring is formed, inhibiting these non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity. This "chelation-enhanced fluorescence" (CHEF) effect allows for the sensitive detection of Zn²⁺.
Quantitative Data Summary (Based on analogous Schiff base sensors for Zn²⁺) [1][2]
| Parameter | Value | Reference Compound |
| Excitation Wavelength (λex) | ~370 nm | Salicylidene-based Schiff base |
| Emission Wavelength (λem) | ~460 nm | Salicylidene-based Schiff base |
| Limit of Detection (LOD) | 10-100 nM | Salicylidene-based Schiff base |
| Binding Constant (Ka) | 10⁴ - 10⁵ M⁻¹ | Salicylidene-based Schiff base |
| Response Time | < 1 minute | Salicylidene-based Schiff base |
Experimental Protocol: Synthesis and Evaluation of a Zn²⁺ Fluorescent Sensor
Materials:
-
This compound
-
Ethylenediamine
-
Methanol (anhydrous)
-
Zinc chloride (ZnCl₂)
-
Other metal chloride salts (for selectivity studies)
-
HEPES buffer
Protocol:
-
Synthesis of the Schiff Base Ligand (L):
-
Dissolve this compound (2 mmol) in 20 mL of anhydrous methanol.
-
Add ethylenediamine (1 mmol) dropwise to the solution while stirring.
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature. The yellow precipitate formed is the Schiff base ligand (L).
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
Characterize the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of the ligand (L) in DMSO.
-
Prepare 10 mM stock solutions of various metal chlorides (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺) in deionized water.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place 2 mL of HEPES buffer (10 mM, pH 7.4) in a 1:1 DMSO/water mixture.
-
Add the ligand stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum (ex: ~370 nm).
-
Incrementally add small aliquots of the ZnCl₂ stock solution and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the binding constant.
-
-
Selectivity Study:
-
To separate solutions of the ligand (10 µM in HEPES buffer), add a significant excess (e.g., 10 equivalents) of different metal ion solutions.
-
Record the fluorescence spectra and compare the intensity changes to that observed with Zn²⁺.
-
Diagrams:
Caption: Synthesis and sensing mechanism of a Zn²⁺ fluorescent probe.
Organic Light-Emitting Diodes (OLEDs)
The pyridine moiety in this compound derivatives makes them suitable candidates for use in OLEDs, particularly as host materials for phosphorescent emitters or as electron-transporting materials. The high triplet energy and good thermal stability of such compounds are crucial for achieving high-efficiency and long-lasting devices.
Application Note: Host Material for Green Phosphorescent OLEDs
Derivatives of this compound, when appropriately functionalized with carbazole or other charge-transporting units, can serve as excellent host materials for green phosphorescent emitters like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). These host materials should possess a high triplet energy level (typically >2.55 eV for green phosphors) to ensure efficient energy transfer to the guest emitter and good bipolar charge transport properties to maintain a balanced charge recombination zone within the emissive layer.
Quantitative Data Summary (Based on analogous pyridinyl-carbazole host materials) [3][4]
| Parameter | Value | Reference Host Material |
| Triplet Energy (E_T) | 2.7 - 2.8 eV | Pyridinyl-carbazole derivative |
| Glass Transition Temp (T_g) | 120 - 140 °C | Pyridinyl-carbazole derivative |
| Max. External Quantum Eff. (EQE) | 15 - 20% | Green PhOLED with Ir(ppy)₃ |
| Max. Current Efficiency | 50 - 60 cd/A | Green PhOLED with Ir(ppy)₃ |
| Max. Power Efficiency | 40 - 50 lm/W | Green PhOLED with Ir(ppy)₃ |
| Turn-on Voltage | 3.0 - 3.5 V | Green PhOLED with Ir(ppy)₃ |
Experimental Protocol: Fabrication and Characterization of a Green PhOLED
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection material (e.g., HAT-CN)
-
Hole transport material (e.g., TAPC)
-
Host material (derivative of this compound)
-
Green phosphorescent emitter (e.g., Ir(ppy)₃)
-
Electron transport material (e.g., TPBi)
-
Electron injection material (e.g., LiF)
-
Aluminum (Al) for cathode
Protocol:
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
-
Device Fabrication (by thermal evaporation in a high-vacuum chamber):
-
Deposit a 10 nm layer of HAT-CN as the hole injection layer.
-
Deposit a 40 nm layer of TAPC as the hole transport layer.
-
Co-deposit the host material and Ir(ppy)₃ (e.g., at a 9:1 weight ratio) to form a 20 nm thick emissive layer.
-
Deposit a 30 nm layer of TPBi as the electron transport layer.
-
Deposit a 1 nm layer of LiF as the electron injection layer.
-
Deposit a 100 nm layer of Al as the cathode.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectroradiometer.
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the measured data.
-
Diagrams:
Caption: A typical multi-layer OLED device structure.
Homogeneous Catalysis
Metal complexes of Schiff bases derived from this compound can act as efficient homogeneous catalysts for various organic transformations, such as the oxidation of alcohols. The pyridine and imine nitrogen atoms, along with the phenoxy oxygen, can coordinate with a metal center (e.g., copper), creating an active catalytic species.
Application Note: Catalytic Oxidation of Benzyl Alcohol
A copper(II) complex of a Schiff base derived from this compound can catalyze the selective oxidation of benzyl alcohol to benzaldehyde using a mild oxidant like hydrogen peroxide (H₂O₂). The catalyst facilitates the transfer of oxygen from the peroxide to the alcohol, with good conversion rates and high selectivity for the aldehyde product.
Quantitative Data Summary (Based on analogous Cu(II)-Schiff base catalysts) [5][6]
| Parameter | Value | Reaction Conditions |
| Catalyst Loading | 1-2 mol% | Acetonitrile, 60-70 °C |
| Oxidant | H₂O₂ (30% aq.) | 2-3 equivalents |
| Reaction Time | 4-8 hours | - |
| Benzyl Alcohol Conversion | 80-95% | - |
| Benzaldehyde Selectivity | >99% | - |
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Copper(II) acetate monohydrate
-
Schiff base ligand (L, synthesized as described in Section 1)
-
Benzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
Gas chromatograph (GC) for analysis
Protocol:
-
Synthesis of the Copper(II) Catalyst [Cu(L)(OAc)₂]:
-
Dissolve the Schiff base ligand (L) (1 mmol) in 20 mL of methanol.
-
Add a solution of copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.
-
Stir the mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration, wash with methanol, and dry.
-
-
Catalytic Oxidation Reaction:
-
In a round-bottom flask, dissolve the copper(II) catalyst (0.01 mmol, 1 mol%) and benzyl alcohol (1 mmol) in 10 mL of acetonitrile.
-
Heat the mixture to 70 °C with stirring.
-
Add hydrogen peroxide (3 mmol) dropwise over 10 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
-
Product Analysis:
-
After the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
Analyze the final reaction mixture by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
-
Diagrams:
Caption: A simplified proposed catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Two fluorescent Schiff base sensors for Zn(2+): the Zn(2+)/Cu(2+) ion interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde is a versatile building block in organic and medicinal chemistry, serving as a key precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique molecular architecture, featuring a pyridin-2-yloxy moiety attached to a benzaldehyde, makes it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document provides a detailed, scalable protocol for the synthesis of this compound via a copper-catalyzed Ullmann-type coupling reaction.
Data Presentation
The following table summarizes the key quantitative data for the scalable synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Salicylaldehyde | 1.2 equivalents |
| 2-Bromopyridine | 1.0 equivalent |
| Reagents & Catalysts | |
| Copper(I) Iodide (CuI) | 0.05 equivalents |
| Picolinic Acid | 0.1 equivalents |
| Potassium Phosphate (K₃PO₄) | 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Dry Dimethyl Sulfoxide (DMSO) |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Atmosphere | Argon |
| Product Information | |
| Product Name | This compound |
| Yield | 86%[1] |
| Appearance | Light yellow solid[1] |
| Purification Method | Column Chromatography |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound, adapted from a literature procedure.[1]
Materials:
-
Salicylaldehyde (9.6 mmol, 1.2 equiv.)
-
2-Bromopyridine (8.0 mmol, 1.0 equiv.)
-
Copper(I) Iodide (CuI) (0.4 mmol, 0.05 equiv.)
-
Picolinic Acid (0.8 mmol, 0.1 equiv.)
-
Potassium Phosphate (K₃PO₄) (16 mmol, 2.0 equiv.)
-
Dry Dimethyl Sulfoxide (DMSO) (16 mL)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Petroleum Ether (PE) and Ethyl Acetate (EA) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add salicylaldehyde (1.17 g, 9.6 mmol), 2-bromopyridine (1.26 g, 8.0 mmol), copper(I) iodide (76.2 mg, 0.4 mmol), picolinic acid (98.5 mg, 0.8 mmol), and potassium phosphate (3.4 g, 16 mmol).
-
Add 16 mL of dry DMSO to the flask.
-
Equip the flask with a condenser and place it under an argon atmosphere.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 80 °C using a heating mantle or oil bath.
-
Maintain the reaction at this temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add 16 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a mixture of petroleum ether and ethyl acetate (PE/EA = 16:1) to afford this compound as a light yellow solid.
-
The reported yield for this procedure is 86% (1.37 g).[1]
-
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 2-(Pyridin-2-yloxy)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of an activated halopyridine with a hydroxybenzaldehyde. The two main variations are:
-
Route A: Reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with salicylaldehyde (2-hydroxybenzaldehyde) in the presence of a base.
-
Route B: Reaction of 2-fluorobenzaldehyde with 2-hydroxypyridine in the presence of a base.
This reaction is a variation of the Williamson ether synthesis applied to aryl ethers. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.
Q2: What are the critical factors that influence the reaction yield?
A2: Several factors critically affect the yield:
-
Choice of Halopyridine: The reactivity of the 2-halopyridine is crucial. Fluorine is the best leaving group for SNAr reactions, followed by chlorine. Therefore, 2-fluoropyridine generally gives higher yields and allows for milder reaction conditions than 2-chloropyridine.
-
Base Selection: The base is required to deprotonate the hydroxyl group of salicylaldehyde, forming a more potent nucleophile (a phenoxide). The strength, solubility, and nature of the base can significantly impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of side products and decomposition.
-
Anhydrous Conditions: The presence of water can deactivate strong bases (like NaH) and reduce the nucleophilicity of the phenoxide, leading to lower yields.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). Use a suitable eluent system, such as petroleum ether/ethyl acetate or hexane/acetone, to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. The reaction is considered complete when the limiting starting material spot has disappeared or is significantly diminished.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low yield is the most common issue. The following flowchart and tables can help diagnose and solve the problem.
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Table 1: Comparison of Different Bases
| Base | Solvent | Temperature | Time | Yield | Notes & Recommendations |
| NaH | DMF | Room Temp | 2 h | 80-96% | Highly effective. NaH is a strong, non-nucleophilic base that irreversibly forms the phenoxide. Requires strict anhydrous conditions.[1][2] |
| Cs₂CO₃ | DMF/MeCN | 80-100 °C | 12-24 h | High | Often provides higher yields than K₂CO₃ due to better solubility and the "caesium effect," but is more expensive. |
| K₂CO₃ | Acetone | Reflux | 12 h | 70-89% | Common and cost-effective. A good starting point, but may require longer reaction times and higher temperatures. Less effective than NaH.[1][2] |
| K₂CO₃ | DMA | 80 °C | 12 h | 86% * | Effective combination, particularly with more reactive starting materials. |
*Yield reported for the reaction of 2-fluorobenzaldehyde and 2-hydroxypyridine.
Table 2: Effect of Solvent Choice
| Solvent | Type | Boiling Point | Dielectric Constant | Notes & Recommendations |
| DMF | Polar Aprotic | 153 °C | 37 | Excellent choice. Solubilizes reactants and intermediates well, accelerating the SNAr reaction. Often used with NaH or carbonate bases.[1][2] |
| DMSO | Polar Aprotic | 189 °C | 47 | Excellent choice. Similar to DMF, its high polarity is very effective for SNAr reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 °C | 38 | Good alternative. Lower boiling point makes it easier to remove post-reaction. Works well with carbonate bases.[3] |
| Acetone | Polar Aprotic | 56 °C | 21 | Acceptable, but less effective. Lower polarity and boiling point may lead to slower reactions and require longer reflux times.[1][2] |
| THF / Dioxane | Ethereal | 66 °C / 101 °C | 7.5 / 2.2 | Generally poor choices. Low polarity does not effectively facilitate the SNAr mechanism and often results in very slow or incomplete reactions. |
Problem 2: Difficult Purification and Persistent Impurities
If the reaction appears successful on TLC but purification is challenging, you may be dealing with unreacted starting materials or side products.
Common Impurities and Side Products:
-
Unreacted Salicylaldehyde: Due to its acidity and polarity, salicylaldehyde can be tricky to separate from the product.
-
Unreacted 2-Chloropyridine: This starting material can persist if the reaction is incomplete.
-
Salicylaldehyde Self-Condensation Products: Under basic conditions, salicylaldehyde can undergo self-condensation reactions.
-
Hydrolysis Product (2-Hydroxypyridine): If using 2-chloropyridine, trace water can lead to the formation of 2-hydroxypyridine, which can be difficult to separate.
DOT Diagram: Purification Strategy Flowchart
Caption: Recommended purification strategy for the crude product.
Troubleshooting Purification:
-
Issue: Salicylaldehyde contamination.
-
Solution: After the initial aqueous workup, perform a wash of the organic layer with a dilute base (e.g., 1M NaOH or 5% Na₂CO₃ solution). This will deprotonate the phenolic hydroxyl group of the unreacted salicylaldehyde, making it water-soluble and extracting it into the aqueous layer. Caution: Do not wash for too long or with a concentrated base, as this may risk hydrolysis of the product.
-
-
Issue: Poor separation on column chromatography.
-
Solution: Optimize your solvent system. Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The target product is moderately polar and should elute after non-polar impurities like 2-chloropyridine but before highly polar impurities.
-
-
Issue: Oily product that won't crystallize.
-
Solution: The presence of residual solvent or impurities can prevent crystallization. Ensure the product is pure by NMR. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, re-purify by column chromatography.
-
Experimental Protocols
Protocol 1: High-Yield Synthesis using NaH (Recommended for Yield Improvement)
This protocol is adapted from high-yield Williamson ether synthesis procedures.[1][2]
-
Preparation: Add salicylaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve it in anhydrous DMF (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Addition: Add 2-chloropyridine (1.1 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the salicylaldehyde is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by slowly adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Standard Synthesis using K₂CO₃
This is a more common, cost-effective, but potentially lower-yielding method.
-
Mixing: To a round-bottom flask, add salicylaldehyde (1.0 eq), 2-chloropyridine (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous DMF or Acetonitrile (approx. 0.5 M).
-
Reaction: Heat the mixture to reflux (80-120 °C, depending on solvent) with vigorous stirring. Monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.
-
Workup and Purification: Follow steps 6-10 from Protocol 1.
References
identifying common side products in 2-(Pyridin-2-yloxy)benzaldehyde reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-yloxy)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde that can participate in a wide range of chemical transformations. The most common reactions include:
-
Wittig Reaction: For the synthesis of stilbene and other alkene derivatives.
-
Aldol Condensation: To form chalcones and other α,β-unsaturated ketones.
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Reduction: Conversion of the aldehyde to an alcohol.
-
Cannizzaro Reaction: A disproportionation reaction in the absence of α-hydrogens.
-
Schiff Base Formation: Reaction with primary amines to form imines.
Q2: What are the general stability considerations for this compound?
A2: this compound is generally stable under standard laboratory conditions. However, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for prolonged periods. For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.
Q3: Can this compound undergo self-condensation?
A3: Since this compound lacks α-hydrogens, it cannot undergo a standard self-aldol condensation. However, under strong basic conditions, it can potentially undergo the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and carboxylic acid.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise during common reactions with this compound.
Wittig Reaction
Issue: Low yield of the desired alkene product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | Ensure anhydrous reaction conditions as Wittig reagents are moisture-sensitive. Use a strong, appropriate base (e.g., n-BuLi, NaH, or KOtBu) to fully deprotonate the phosphonium salt. Confirm ylide formation (often indicated by a color change) before adding the aldehyde. |
| Ylide Instability | Prepare the ylide fresh and use it immediately, especially for non-stabilized ylides. |
| Side Reactions | Betaine intermediates can be stabilized by lithium salts, potentially leading to side products. Consider using sodium- or potassium-based bases to avoid this.[1] |
| Steric Hindrance | If the phosphonium ylide is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive ylide. |
Issue: Formation of unexpected side products.
| Side Product | Plausible Cause | Prevention/Minimization |
| (Z)- and (E)-Isomer Mixture | The stereochemical outcome depends on the ylide's stability. Stabilized ylides favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[1] | To favor the (E)-alkene, use a stabilized ylide (e.g., one with an adjacent ester or ketone group). For the (Z)-alkene, use a non-stabilized ylide under salt-free conditions. |
| Triphenylphosphine Oxide | This is an inherent byproduct of the Wittig reaction. | It can be removed during purification, typically by column chromatography or recrystallization. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | Monitor the reaction by TLC. Ensure all reagents are pure and active. |
Experimental Protocol: Synthesis of (E)-2-(2-Styrylphenoxy)pyridine via Wittig Reaction
This protocol is a representative example for the synthesis of a stilbene derivative.
-
Phosphonium Salt Preparation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Ylide Formation: Cool the solution to 0 °C and add a strong base such as potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting mixture at room temperature for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Logical Workflow for Wittig Reaction Troubleshooting
Caption: Troubleshooting workflow for the Wittig reaction.
Aldol Condensation (Claisen-Schmidt Condensation)
Issue: Low yield of the desired chalcone.
| Possible Cause | Troubleshooting Steps |
| Weak Base | A sufficiently strong base (e.g., NaOH or KOH) is required to deprotonate the enolizable ketone partner. |
| Reaction Temperature Too Low | While initial condensation may occur at room temperature, heating is often required for the dehydration step to form the α,β-unsaturated product. |
| Side Reactions | The ketone can undergo self-condensation if it is highly enolizable. Using a stoichiometric amount or a slight excess of the non-enolizable this compound can minimize this. |
Issue: Formation of multiple products.
| Side Product | Plausible Cause | Prevention/Minimization |
| β-Hydroxy Ketone | Incomplete dehydration of the initial aldol addition product. | Increase reaction temperature or time. Ensure a sufficient amount of base is present to catalyze the elimination. |
| Self-condensation Product of Ketone | The enolate of the ketone reacts with another molecule of the ketone. | Use an excess of this compound to ensure the enolate preferentially reacts with it. |
| Cannizzaro Products of Benzaldehyde | If the base is too concentrated and the reaction is run for an extended period at high temperatures, the aldehyde can disproportionate. | Use a catalytic amount of a milder base if possible, and monitor the reaction progress to avoid prolonged reaction times. |
Experimental Protocol: Synthesis of a 2-(Pyridin-2-yloxy)chalcone
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable acetophenone derivative (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for several hours, or gently heat if necessary. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Reaction Pathway for Aldol Condensation
Caption: General pathway for chalcone synthesis.
Reductive Amination
Issue: Incomplete reaction or low yield of the amine.
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine Formation | Ensure anhydrous conditions for the initial imine formation. A dehydrating agent or a Dean-Stark trap can be used to remove water. |
| Weak Reducing Agent | Sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion.[2] |
| pH of the Reaction | The reaction is pH-sensitive. The formation of the iminium ion is favored under slightly acidic conditions (pH 4-6). |
Issue: Formation of side products.
| Side Product | Plausible Cause | Prevention/Minimization |
| Alcohol from Aldehyde Reduction | The reducing agent reduces the starting aldehyde before it can form an imine. | Use a pH-controlled reaction or a milder, more selective reducing agent like NaBH(OAc)₃. |
| Dialkylation of Primary Amine | The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. | Use an excess of the primary amine. |
| Self-Condensation of Amine | Amino aldehydes can undergo self-condensation.[3] | While not an issue with this compound itself, this is a consideration when using amino-functionalized reactants. |
Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
References
Technical Support Center: 2-(Pyridin-2-yloxy)benzaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Pyridin-2-yloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The primary impurities are typically unreacted starting materials, such as 2-hydroxypyridine and 2-fluorobenzaldehyde (or other substituted benzaldehyde), and inorganic salts formed during the reaction.
Q2: My crude product is an oil and is difficult to handle. How can I solidify it?
A2: An oily product often indicates the presence of residual solvents or impurities. Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and petroleum ether. This can help induce crystallization or precipitate the product as a solid. If the product is known to be a solid at room temperature, ensure all volatile impurities have been removed under high vacuum.
Q3: I am seeing multiple spots on my TLC plate after purification. What could be the issue?
A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate post-purification suggest that the separation was incomplete or that the compound may be degrading on the silica gel. Consider the following:
-
Optimize TLC Eluent System: The polarity of your solvent system may not be optimal. Experiment with different ratios of polar and non-polar solvents (e.g., varying the ethyl acetate/petroleum ether ratio) to achieve better separation between your product and the impurities.[1]
-
Compound Instability: Aldehydes can sometimes be unstable on silica gel. If you suspect degradation, you can try deactivating the silica gel with a small amount of triethylamine in your eluent or using a different stationary phase like alumina.
-
Co-eluting Impurities: Some impurities may have very similar polarities to your product, making them difficult to separate. In this case, multiple purification steps or a different purification technique might be necessary.
Q4: My final product yield is very low after column chromatography. What are the possible reasons?
A4: Low yield can be attributed to several factors:
-
Incomplete Reaction: Before starting the workup and purification, always check the reaction completion by TLC to ensure all starting material has been consumed.[1]
-
Product Loss During Extraction: Ensure proper phase separation during aqueous workup and perform multiple extractions with the organic solvent to maximize the recovery of your product.[1]
-
Inefficient Column Chromatography: The product might be too strongly adsorbed to the silica gel, leading to incomplete elution. Conversely, if the eluent is too polar, the product may elute too quickly with impurities. Fine-tuning the solvent system is crucial. Also, ensure the column is packed correctly to avoid channeling.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation on TLC | Inappropriate eluent system. | 1. Begin with a non-polar eluent mixture (e.g., 9:1 petroleum ether/ethyl acetate) and incrementally increase the polarity.[1]2. Test a variety of solvent systems with different polarities (e.g., dichloromethane/methanol, hexane/acetone).[1] |
| Product is not crystallizing | Presence of impurities or residual solvent. | 1. Concentrate the product under high vacuum to remove all solvent.2. Attempt trituration with a non-polar solvent (e.g., hexane) to induce precipitation.3. If impurities are suspected, re-purify the material using column chromatography with an optimized eluent system. |
| Streaking on the TLC plate | The compound may be acidic or basic, or the sample is overloaded. | 1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.2. Spot a more dilute solution of your sample on the TLC plate. |
| Product appears as a light yellow solid or oil | This is the expected appearance of the compound. | The product is often described as a light yellow solid or oil.[2] Characterization data such as NMR and melting point should be used to confirm purity and identity.[2] |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is a general guideline based on literature procedures.[2]
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., petroleum ether with a small percentage of ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Value | Reference |
| Appearance | Light yellow solid | [2] |
| Yield | 86% | [2] |
| Melting Point | 67-68 °C | [2] |
| Molecular Formula | C₁₂H₉NO₂ | [3] |
| Molecular Weight | 199.21 g/mol | [3] |
Visualizations
Purification Workflow for this compound
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Low Product Purity
Caption: A decision tree for troubleshooting low purity after purification.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Pyridin-2-yloxy)benzaldehyde Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation. The SNAr approach typically involves the reaction of an activated aryl halide, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, with 2-hydroxypyridine in the presence of a base. The Ullmann condensation utilizes a copper catalyst to couple an aryl halide with 2-hydroxypyridine, which can be effective but may require higher temperatures.[1]
Q2: How do I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2][3] A suitable eluent system, for instance, a mixture of petroleum ether and ethyl acetate, can be used to achieve good separation between the starting materials, the product, and any potential side products. The spots can be visualized under UV light.[2]
Q3: What are the major impurities I should expect to remove during purification?
A3: The primary impurities are typically unreacted starting materials, such as 2-halobenzaldehyde and 2-hydroxypyridine.[3] Additionally, inorganic salts formed during the reaction (e.g., potassium fluoride, potassium carbonate) will need to be removed.[3] Side products, such as the corresponding carboxylic acid from the oxidation of the benzaldehyde, may also be present.
Q4: My purified product is an oil and is difficult to handle. What could be the cause?
A4: An oily product can indicate the presence of residual solvent or impurities. Ensure that the product has been thoroughly dried under vacuum to remove any remaining organic solvents. If the product remains oily, it may require further purification by column chromatography.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. | 1a. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. 1b. Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. 1c. Check Reagents: Ensure the purity and reactivity of your starting materials and reagents. |
| 2. Ineffective Base: The base may not be strong enough to deprotonate the 2-hydroxypyridine effectively. | 2a. Use a Stronger Base: Consider using a stronger base such as potassium carbonate or cesium carbonate. 2b. Ensure Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Ensure all reagents and solvents are dry. | |
| 3. Catalyst Inactivity (Ullmann): The copper catalyst may be inactive. | 3a. Use an Activated Catalyst: If using copper powder, consider activating it prior to the reaction. 3b. Use a Soluble Copper(I) Salt: Salts like CuI are often more effective. | |
| Formation of Significant Side Products | 1. Oxidation of Aldehyde: The benzaldehyde starting material or product can be oxidized to the corresponding carboxylic acid. | 1a. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 1b. Temperature Control: Avoid excessively high temperatures which can promote oxidation.[2] |
| 2. Dimerization of Starting Materials: Self-coupling of the aryl halide can occur, especially in Ullmann reactions. | 2a. Optimize Ligand: In copper-catalyzed reactions, the choice of ligand can influence the selectivity. 2b. Control Stoichiometry: Use a slight excess of the 2-hydroxypyridine to favor the desired cross-coupling. | |
| Difficulty in Product Purification | 1. Poor Separation on TLC: The product and starting materials have similar polarities. | 1a. Optimize TLC Eluent: Test a range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation.[2] |
| 2. Product Loss During Extraction: The product may have some water solubility, leading to loss during the aqueous workup. | 2a. Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.[2] 2b. Brine Wash: Wash the combined organic layers with brine to reduce the amount of dissolved water before drying. |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Aryl Halide | 2-Fluorobenzaldehyde or 2-Chlorobenzaldehyde | 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde |
| Nucleophile | 2-Hydroxypyridine | 2-Hydroxypyridine |
| Base | K2CO3, Cs2CO3 | K2CO3, KOH |
| Solvent | DMF, DMSO, N-Methylpyrrolidone | DMF, Nitrobenzene |
| Catalyst | None | CuI, Cu powder |
| Temperature | 80-150 °C | 150-210 °C |
| Reaction Time | 12-24 hours | 6-20 hours |
| Typical Yield | 60-85% | 50-75% |
Experimental Protocols
Key Experiment: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Fluorobenzaldehyde
-
2-Hydroxypyridine
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxypyridine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.
-
Add 2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether/ethyl acetate eluent system).
-
Once the reaction is complete (as indicated by the consumption of the 2-fluorobenzaldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
stability and degradation of 2-(Pyridin-2-yloxy)benzaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-yloxy)benzaldehyde. The information provided is intended to help users anticipate and resolve common issues related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound at 2-8°C in an inert atmosphere.[1] This minimizes thermal degradation and oxidation.
Q2: What solvents are compatible with this compound?
A2: this compound is generally soluble in common organic solvents. However, the choice of solvent can impact its stability. For long-term storage of solutions, aprotic solvents are preferable. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis.
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, the following are potential degradation routes:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-(pyridin-2-yloxy)benzoic acid. This can be accelerated by the presence of oxygen or other oxidizing agents.
-
Hydrolysis: The ether linkage may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-hydroxypyridine and 2-hydroxybenzaldehyde.
-
Photodegradation: Exposure to light, especially UV light, may promote degradation. Benzaldehyde itself can undergo photodegradation, and similar processes could occur with this derivative.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is particularly well-suited for quantifying the parent compound and detecting the appearance of degradation products over time.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak corresponding to this compound and the appearance of new peaks, even when stored for a short period.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent | If using a protic solvent (e.g., methanol, ethanol, water), consider switching to a high-purity aprotic solvent such as acetonitrile or anhydrous DMSO for stock solutions. |
| Presence of Air/Oxygen | Degas your solvent before preparing the solution. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Non-neutral pH | Ensure the solvent is neutral. If working with buffered solutions, be aware that acidic or basic conditions can accelerate degradation. Conduct a pH stability study if necessary. |
| Light Exposure | Protect your solution from light by using amber vials or wrapping the container in aluminum foil. |
| Elevated Temperature | Store solutions at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles if possible. |
Issue 2: Inconsistent Experimental Results
-
Symptom: Variability in experimental outcomes when using solutions of this compound prepared at different times.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solution Age and Degradation | Always use freshly prepared solutions for critical experiments. If solutions must be stored, perform a stability check via HPLC before use to confirm the concentration of the active compound. |
| Incomplete Dissolution | Ensure the compound is fully dissolved before use. Sonication may aid in dissolution. Visually inspect for any particulate matter. |
| Contamination | Use high-purity solvents and clean glassware to avoid introducing contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Solution Stability Study of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the chosen solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the test solvent (e.g., phosphate buffer pH 7.4, methanol, etc.) to a final concentration of 100 µg/mL in amber HPLC vials.
-
Prepare multiple vials for each condition to be tested (e.g., different temperatures, light exposure).
-
-
Time Points and Storage Conditions:
-
Analyze one vial immediately after preparation (T=0).
-
Store the remaining vials under the desired conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
Analyze the samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Illustrative Data)
| Time (hours) | % Remaining in Acetonitrile | % Remaining in Methanol | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.5 | 97.2 | 95.1 |
| 24 | 98.8 | 92.5 | 88.3 |
| 48 | 97.9 | 85.1 | 79.4 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a solution stability study.
Caption: Troubleshooting decision tree for stability issues.
References
troubleshooting a nucleophilic aromatic substitution to make 2-(Pyridin-2-yloxy)benzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde via nucleophilic aromatic substitution. The reaction, typically performed as a copper-catalyzed Ullmann condensation, involves the coupling of 2-chlorobenzaldehyde and 2-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
A1: Low or no yield is a common issue that can often be traced back to one of the following factors:
-
Reagent Purity and Stoichiometry: Ensure that both 2-chlorobenzaldehyde and 2-hydroxypyridine are pure. The aldehyde can oxidize over time, and 2-hydroxypyridine is hygroscopic. Using a slight excess (1.1-1.2 equivalents) of 2-hydroxypyridine can sometimes improve results.
-
Base Selection and Strength: A base is required to deprotonate 2-hydroxypyridine, forming the active nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and KOH. Carbonate bases are often preferred as stronger bases like KOH can promote side reactions.[1] Ensure the base is finely powdered and anhydrous.
-
Catalyst Activity: The Ullmann reaction is copper-mediated.[2][3] Copper(I) salts like CuI or Cu₂O are typically more effective than Copper(II) salts. The copper source may need activation or the use of a ligand (e.g., 1,10-phenanthroline, L-proline) to improve solubility and catalytic turnover, potentially allowing for milder reaction conditions.[4]
-
Solvent and Temperature: These reactions require high-boiling, polar aprotic solvents such as DMF, NMP, or DMSO to facilitate the reaction and solubilize the components.[3] The temperature is critical; traditional Ullmann condensations often require temperatures exceeding 150°C.[3][5] If conversion is low, a stepwise increase in temperature may be necessary.
-
Atmosphere: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde and deactivation of the copper catalyst.
Q2: My reaction is messy, and I'm isolating multiple side products. What are they, and how can I prevent them?
A2: The formation of side products is often linked to harsh reaction conditions. Key potential side products include:
-
Cannizzaro Reaction Products: Since 2-chlorobenzaldehyde has no α-hydrogens, it can undergo a base-induced disproportionation (Cannizzaro reaction) under strongly basic conditions (especially with NaOH or KOH) to yield 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.[6] To minimize this, use a weaker base like K₂CO₃ or Cs₂CO₃.
-
Hydrolysis of 2-chlorobenzaldehyde: The presence of water can lead to the hydrolysis of the starting material to form 2-hydroxybenzaldehyde. It is crucial to use anhydrous solvents and reagents.
-
Homocoupling Products: Ullmann-type reactions can sometimes lead to the homocoupling of the aryl halide, although this is typically a minor pathway.
-
Thermal Decomposition: At very high temperatures, starting materials or the desired product may decompose. It is best to find the minimum temperature required for a reasonable reaction rate.
Q3: How do I choose the optimal catalyst, base, and solvent for this synthesis?
A3: Optimization is key. The ideal combination depends on your specific laboratory capabilities and desired reaction time.
-
Solvent: NMP or DMF are excellent starting points due to their high boiling points and ability to dissolve the reagents.
-
Base: Cesium carbonate (Cs₂CO₃) is often superior for C-O coupling reactions as it is more soluble and basic in organic solvents than K₂CO₃, but it is also more expensive. K₂CO₃ is a cost-effective and generally effective alternative.
-
Catalyst: Copper(I) iodide (CuI) is a common and reliable choice. If yields are poor, using a ligand such as 1,10-phenanthroline or an amino acid like L-proline can significantly enhance the reaction rate.[4]
Q4: Is purification of the final product challenging?
A4: Purification can be challenging due to the similar polarities of the product and potential aromatic side products. Standard silica gel column chromatography is the most common method for purification. A solvent system of ethyl acetate and hexanes is typically effective. It is important to carefully monitor the fractions by TLC to ensure proper separation.
Reaction Parameters Overview
The following table presents a hypothetical summary of how different reaction parameters can influence the yield of this compound, based on general principles of the Ullmann condensation.
| Entry | Base (2.0 eq.) | Catalyst (10 mol%) | Ligand (20 mol%) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | K₂CO₃ | CuI | None | DMF | 150 | 24 | 45 |
| 2 | Cs₂CO₃ | CuI | None | DMF | 150 | 24 | 65 |
| 3 | K₂CO₃ | CuI | L-Proline | DMSO | 120 | 18 | 75 |
| 4 | Cs₂CO₃ | Cu₂O | 1,10-Phenanthroline | NMP | 120 | 16 | 85 |
| 5 | KOH | CuI | None | DMF | 150 | 24 | 20 (plus side products) |
Standard Experimental Protocol
This protocol provides a starting point for the synthesis of this compound.
Materials:
-
2-hydroxypyridine (1.0 eq.)
-
2-chlorobenzaldehyde (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)
-
Copper(I) Iodide (CuI) (0.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-hydroxypyridine, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Heat the mixture to 140-150°C with vigorous stirring.
-
Once the temperature has stabilized, add 2-chlorobenzaldehyde dropwise over 10-15 minutes.
-
Maintain the reaction at 140-150°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water and stir.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
Visual Guides
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting a low-yielding reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lscollege.ac.in [lscollege.ac.in]
safe handling and storage guidelines for 2-(Pyridin-2-yloxy)benzaldehyde
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-yloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazards include:
-
Skin and eye irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory irritation: May cause respiratory irritation.[1]
-
Harmful if swallowed or inhaled: It is harmful if ingested or inhaled.[2]
-
Combustible liquid: The substance is a combustible liquid.
-
Reproductive toxicity: May damage fertility or the unborn child.
-
Aquatic toxicity: Toxic to aquatic life with long-lasting effects.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and safety of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool place, typically between 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen.[2][3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is crucial to ensure personal safety. The following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5]
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact
-
Problem: The compound has come into direct contact with skin or eyes.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
-
Scenario 2: Accidental Inhalation
-
Problem: Vapors or aerosols of the compound have been inhaled.
-
Solution:
-
Move the affected person to fresh air and keep them in a position comfortable for breathing.
-
If the person is not breathing, provide artificial respiration.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
Scenario 3: Accidental Spill
-
Problem: The compound has been spilled in the laboratory.
-
Solution:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain and soak up the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly.
-
PPE: Ensure appropriate PPE is worn throughout the cleanup process.
-
Avoid: Do not let the product enter drains.
-
Data Presentation
Storage and Handling Parameters
| Parameter | Guideline | Source(s) |
| Storage Temperature | 2-8°C | [2] |
| Storage Atmosphere | Inert atmosphere (e.g., Nitrogen) | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, alkali metals | [4] |
Hazard Identification
| Hazard | GHS Classification | Precautionary Statement(s) |
| Acute Toxicity (Inhalation) | Category 4 | P261: Avoid breathing mist or vapors. |
| Skin Irritation | Category 2 | P280: Wear protective gloves. |
| Eye Irritation | Category 2A | P280: Wear eye protection. |
| Reproductive Toxicity | Category 1B | P201: Obtain special instructions before use. |
| Respiratory Sensitization | Category 3 | P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocols
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Conduct all weighing and transfers of the compound inside a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Decision tree for proper storage of the compound.
References
strategies to minimize byproduct formation in 2-(Pyridin-2-yloxy)benzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1] This typically involves the coupling of an activated aryl halide, such as 2-chlorobenzaldehyde or 2-fluorobenzaldehyde, with 2-hydroxypyridine in the presence of a copper catalyst and a base. Alternative methods include other cross-coupling reactions like the Buchwald-Hartwig and Chan-Lam couplings, which utilize palladium and copper catalysts, respectively.
Q2: What are the typical byproducts I should expect in the synthesis of this compound?
A2: While specific byproducts can vary based on reaction conditions, you can generally expect to encounter the following:
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Unreacted Starting Materials: Incomplete reactions can leave residual 2-halobenzaldehyde and 2-hydroxypyridine in your crude product.
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Homocoupling Products: Side reactions can lead to the formation of symmetrical biaryl compounds, such as 2,2'-bipyridine (from the homocoupling of 2-hydroxypyridine) or 2,2'-diformylbiphenyl (from the homocoupling of 2-chlorobenzaldehyde).
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Products of N-Arylation: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. This can lead to N-arylation, resulting in the formation of 1-(2-formylphenyl)pyridin-2-one as a byproduct.
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Dehalogenated Benzaldehyde: Reduction of the starting 2-halobenzaldehyde can produce benzaldehyde.
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Oxidation Products: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if air is not excluded from the reaction.
Q3: My reaction yield is low. What are the possible causes and how can I improve it?
A3: Low yields can stem from several factors:
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Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction has stalled, consider increasing the temperature or adding more catalyst or base.
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Poor Quality Reagents: Ensure that your starting materials, solvents, and catalyst are pure and dry. Moisture can deactivate the catalyst and interfere with the reaction.
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Inefficient Catalyst System: The choice of copper source and ligand (if any) is crucial. For challenging couplings, consider using more active catalyst systems, such as those employing copper(I) salts with specific ligands like phenanthroline or N,N'-dimethylcyclohexane-1,2-diamine.
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Suboptimal Reaction Temperature: Ullmann condensations often require high temperatures. However, excessively high temperatures can lead to thermal decomposition of reactants or products. The optimal temperature should be determined empirically for your specific substrate combination.
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Product Loss During Workup: Ensure efficient extraction of your product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent can minimize losses.
Q4: I'm having difficulty purifying the final product. What purification strategies do you recommend?
A4: Purification of this compound typically involves column chromatography. Here are some tips:
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TLC Analysis: Before attempting column chromatography, optimize the solvent system using TLC to achieve good separation between your product and the impurities. A common eluent system is a mixture of hexane and ethyl acetate.
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Column Chromatography: Use silica gel as the stationary phase. A gradient elution, starting with a non-polar solvent mixture and gradually increasing the polarity, can effectively separate the desired product from less polar byproducts (like homocoupled arenes) and more polar impurities (like unreacted 2-hydroxypyridine).
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Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from a suitable solvent system can further enhance its purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC of the crude product, with some close to the desired product's Rf. | Presence of closely related byproducts (e.g., N-arylated isomer, homocoupled products). | Optimize column chromatography conditions. Try a different solvent system for TLC and the column. Consider using a longer column or a finer mesh silica gel for better resolution. |
| The isolated product is an oil that is difficult to solidify. | Presence of residual solvent or oily impurities. | Dry the product under high vacuum. If it remains an oil, re-purify by column chromatography. |
| The product darkens or decomposes upon standing. | The aldehyde group may be sensitive to air and light. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light. |
| NMR spectrum shows unexpected peaks. | Presence of impurities that were not fully removed during purification. | Analyze the NMR spectrum to identify the impurities. Common contaminants include residual solvents from chromatography. If other unexpected peaks are present, consider the possibility of isomeric byproducts and re-evaluate the purification strategy. |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation[2]
This protocol is adapted from the supporting information of a peer-reviewed publication.
Materials:
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2-Chlorobenzaldehyde
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2-Hydroxypyridine
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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To a stirred solution of 2-hydroxypyridine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF, add 2-chlorobenzaldehyde (1.0 equivalent) and copper(I) iodide (0.1 equivalents).
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Heat the reaction mixture at 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
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Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a light yellow solid.
Yield: 86%[2]
Characterization Data:
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¹H NMR (300 MHz, CDCl₃) δ: 10.37 (s, 1H), 8.18 (dd, J = 5.1, 1.9 Hz, 1H), 7.98 (dd, J = 7.8, 1.6 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 7.10 – 7.03 (m, 2H).[2]
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¹³C NMR (75 MHz, CDCl₃) δ: 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0.[2]
Data Presentation
Table 1: Reaction Parameters and Reported Yields for Ullmann Condensation
| Aryl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | K₂CO₃ | CuI | DMF | 120 | 24 | 86 | [2] |
| 2-Fluorobenzaldehyde | K₂CO₃ | - | DMF | 150 | 20 | Not specified | [3] |
Visualizations
Reaction Scheme and Potential Byproducts
Caption: Reaction scheme for the synthesis of this compound and potential byproducts.
Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
impact of solvent choice on 2-(Pyridin-2-yloxy)benzaldehyde reaction efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde, with a focus on the critical role of solvent choice in reaction efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inappropriate Solvent Choice: The solvent may not adequately dissolve reactants or may hinder the nucleophilicity of the phenoxide. | - Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for Nucleophilic Aromatic Substitution (SNAr) and Williamson ether synthesis reactions as they enhance the nucleophilicity of the alkoxide.[1] - Ensure anhydrous conditions: The presence of water can hydrolyze the base and affect the reaction. Use dry solvents and reagents. |
| 2. Incomplete Deprotonation of 2-Hydroxybenzaldehyde: The base used may not be strong enough to fully generate the phenoxide nucleophile. | - Use a stronger base: Consider using sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[1] - Verify base quality: Ensure the base is not old or degraded. | |
| 3. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | - Increase the reaction temperature: Many Ullmann-type reactions require high temperatures, often in excess of 100-210°C.[2] However, be mindful that higher temperatures can also promote side reactions. | |
| Formation of Significant Side Products | 1. Competing Elimination Reaction: If using a Williamson ether synthesis approach with a halo-substituted benzaldehyde, a competing E2 elimination can occur. | - Optimize the substrate: If possible, use a primary halide as the leaving group on the benzaldehyde precursor. - Lower the reaction temperature: This can favor the SN2 substitution over the E2 elimination pathway.[1] |
| 2. C-Alkylation of the Phenoxide: The phenoxide can act as an ambident nucleophile, leading to alkylation on the aromatic ring instead of the desired O-alkylation. | - Change the solvent: Protic solvents can favor C-alkylation. Switching to a polar aprotic solvent like DMF or acetonitrile can increase selectivity for O-alkylation.[1] | |
| Difficult Product Purification | 1. Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product. | - Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup. |
| 2. Presence of Copper Catalyst Residues (Ullmann Reaction): If using an Ullmann condensation, residual copper can contaminate the product. | - Thorough workup: Employ appropriate washing and extraction steps to remove the copper catalyst. Filtration through a pad of celite may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with 2-hydroxybenzaldehyde in the presence of a base. Variations of this, such as the Williamson ether synthesis and the Ullmann condensation, are also employed.
Q2: How does the choice of solvent impact the reaction efficiency?
A2: The solvent plays a crucial role in several ways:
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Solubility: It must dissolve the reactants to allow for an efficient reaction.
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Nucleophilicity: Polar aprotic solvents like DMF and DMSO can enhance the reactivity of the nucleophile (the phenoxide of 2-hydroxybenzaldehyde) by solvating the cation of the base and leaving the anion more "naked" and reactive.[1]
-
Side Reactions: The choice of solvent can influence the pathway of the reaction. For instance, polar aprotic solvents tend to favor the desired SN2 pathway in Williamson ether synthesis over the competing E2 elimination.[1] Protic solvents can lead to undesired C-alkylation of the phenoxide.[1]
Q3: Which type of solvent is generally recommended for this synthesis?
A3: Polar aprotic solvents are highly recommended. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).[1] Traditionally, high-boiling polar solvents like N-methylpyrrolidone (NMP) and nitrobenzene have also been used for Ullmann-type reactions.[2]
Q4: Are there any "greener" solvent alternatives to DMF?
A4: While DMF is a very common and effective solvent for this type of reaction, there is a growing interest in finding more environmentally friendly alternatives. For some applications, solvents like Tetrahydrofuran (THF) and Acetonitrile (ACN) have been explored as potentially "friendlier" options than DMF.
Data Presentation: Impact of Solvent on Reaction Efficiency
| Solvent | Solvent Type | Expected Yield Range | Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent (65-92% for similar reactions)[3] | High boiling point, excellent solvating power for polar and nonpolar reactants. Commonly used in Ullmann condensations.[2] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | High boiling point, effectively enhances nucleophilicity.[1] Can be difficult to remove during workup. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Good | Lower boiling point than DMF and DMSO, making it easier to remove. May be a "greener" alternative. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity than DMF and DMSO, may result in lower reaction rates. |
| Ethanol/Methanol | Polar Protic | Poor to Moderate | Can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity. May promote C-alkylation.[1] |
| Toluene/Xylene | Nonpolar | Poor | Generally not suitable as they do not effectively solvate the ionic intermediates. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound via Nucleophilic Aromatic Substitution. Note: These are general guidelines and may require optimization for specific laboratory conditions and scales.
Protocol 1: Nucleophilic Aromatic Substitution using a Halopyridine
Materials:
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2-Chloropyridine (or 2-Fluoropyridine)
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2-Hydroxybenzaldehyde
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the phenoxide.
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Add 2-chloropyridine (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to a specified temperature (e.g., 80-120°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Solvent Properties to Reaction Outcome
Caption: Impact of solvent polarity on reaction outcome.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
selecting the best catalyst for 2-(Pyridin-2-yloxy)benzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde. Leveraging the Ullmann condensation, this guide offers detailed experimental protocols, troubleshooting advice, and a comparative analysis of catalytic systems to facilitate successful and efficient synthesis.
Catalyst Selection and Performance
The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation. This reaction couples an aryl halide (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with 2-hydroxypyridine. The choice of catalyst, ligand, base, and solvent are critical for optimizing reaction yield and minimizing side products.
Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuI / TMEDA | 2-halopyridines | K₂CO₃ | Toluene | 110 | Good to High | [1] |
| CuI / N,N-dimethylglycine | Aryl Iodides | Cs₂CO₃ | Dioxane | 90-110 | High | [2] |
| CuI / 1,10-phenanthroline | 2-bromothiophene | K₃PO₄ | Dioxane | 110 | Moderate | [3] |
| CuBr / (2-Pyridyl)acetone | Aryl Chlorides | Cs₂CO₃ | Toluene | 120 | Moderate to Excellent | [1] |
| Palladium-based catalysts | Aryl Halides | Various | Various | Room Temp - High | Variable | [2] |
Note: While palladium catalysts are an alternative for C-O bond formation, copper-based systems are generally more cost-effective for Ullmann-type reactions.[2][4]
Detailed Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound using a well-established Copper(I) Iodide/TMEDA catalytic system.[1][5]
Reaction Scheme:
Materials:
-
2-Chlorobenzaldehyde (1.0 equiv)
-
2-Hydroxypyridine (1.2 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-hydroxypyridine, the base (K₂CO₃ or K₃PO₄), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 2-chlorobenzaldehyde, Copper(I) Iodide, and TMEDA to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Troubleshooting Guide and FAQs
Caption: Troubleshooting workflow for low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, what are the likely causes?
A: Incomplete reactions are often due to several factors:
-
Inactive Catalyst: Ensure your copper(I) source is fresh and has been stored under an inert atmosphere. Older CuI can oxidize, reducing its catalytic activity.[6]
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Inappropriate Ligand: While TMEDA is a good starting point, some substrate combinations may require a different ligand. Consider screening other N,N- or N,O-chelating ligands like 1,10-phenanthroline or N,N-dimethylglycine.[2][6]
-
Insufficient Base Strength: The basicity and solubility of the base are crucial. If K₂CO₃ is not effective, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can improve the reaction rate.[3]
-
Low Temperature: While modern Ullmann reactions are milder than classical methods, a temperature of at least 110 °C is generally required for aryl chlorides.
Q2: I am observing a significant amount of dehalogenated starting material (benzaldehyde). How can I minimize this side reaction?
A: Dehalogenation is a common side reaction, particularly with less reactive aryl halides. It can be caused by trace amounts of water or other protic impurities.
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Ensure Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents. Running the reaction under a strictly inert atmosphere is critical.
-
Use a Non-Protic Solvent: Solvents like toluene and dioxane are less likely to act as hydrogen donors compared to protic solvents.
Q3: The purification of the product is challenging due to the presence of unreacted 2-hydroxypyridine. How can I improve the separation?
A: 2-Hydroxypyridine can be difficult to separate from the product due to its polarity.
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Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can help to remove unreacted 2-hydroxypyridine by converting it to its more water-soluble salt.
-
Column Chromatography: Careful column chromatography with a gradual increase in the polarity of the eluent (e.g., a hexane/ethyl acetate gradient) is usually effective for separation.
Q4: Can I use 2-fluorobenzaldehyde or 2-bromobenzaldehyde instead of 2-chlorobenzaldehyde?
A: Yes. The reactivity of the aryl halide follows the trend I > Br > Cl > F. Using 2-bromobenzaldehyde will likely result in a faster reaction and may allow for milder conditions (e.g., lower temperature). 2-Fluorobenzaldehyde is generally not reactive enough for this type of coupling.
Experimental Workflow and Logic
Caption: A generalized experimental workflow for the synthesis.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Benzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on safely and effectively managing the highly exothermic nitration of benzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of benzaldehyde derivatives? A1: The nitration of aromatic compounds is a highly exothermic reaction.[1] A loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure, a dangerous situation known as thermal runaway, which can potentially cause an explosion.[1][2] Strict temperature control, typically between 0-15°C, is crucial not only for safety but also to prevent side reactions like over-nitration (dinitration) and oxidation of the sensitive aldehyde group to a carboxylic acid.[1][3]
Q2: What are the most common byproducts in these reactions and how can I minimize them? A2: Common byproducts include other positional isomers (e.g., para-nitrobenzaldehyde when the meta-isomer is desired), dinitrated products, and nitrobenzoic acids from oxidation.[3] To minimize their formation:
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Control Temperature: Maintain a low and stable temperature (e.g., 0-15°C).[1]
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Control Stoichiometry: Use a controlled, stoichiometric amount of the nitrating agent to reduce the likelihood of dinitration.[1][3]
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Monitor Reaction Time: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and avoid extended reaction times that can lead to byproduct formation.[3]
Q3: My primary product is the meta-isomer, but I'm getting a low yield of the ortho-isomer. How can I increase the ortho-product yield? A3: While the meta isomer is electronically favored, the yield of the ortho-isomer can be increased by modifying the reaction medium.[1] Using a higher concentration of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to improve the yield of 2-nitrobenzaldehyde.[1][4] However, be aware that this increases the reactivity and potential hazard of the reaction, requiring even more stringent temperature control (e.g., 0-5°C).[1][3]
Q4: The separation of nitrobenzaldehyde isomers is proving difficult. What are the recommended purification techniques? A4: Isomer separation is a significant challenge as they often have very similar physical properties.[3] Standard distillation and fractional crystallization can be inefficient.[1]
-
Recrystallization: For some derivatives, recrystallization from a suitable solvent system like toluene/petroleum ether or ethanol/water can be effective.[5][6]
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Adsorptive Separation: This is a highly effective method using adsorbents like zeolites that can selectively adsorb one isomer over others.[1]
-
Derivatization: The isomers can be converted into acetals, which have more distinct physical properties, allowing for separation by distillation. The purified acetals are then hydrolyzed back to the nitroaldehydes.[1]
Q5: What are the essential safety precautions for handling the mixed acids used in nitration? A5: Concentrated nitric and sulfuric acids are extremely corrosive and reactive.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles or a face shield.[2]
-
Ventilation: Work in a well-ventilated fume hood.[2]
-
Preparation: Always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never the other way around. This helps to dissipate the heat generated from mixing.[5]
-
Emergency Plan: Have an emergency plan in place and ensure access to appropriate spill kits and safety showers.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | - Reagent addition is too fast.- Inefficient cooling system.- Incorrect order of reagent addition. | - Immediate Action: Cease all reagent addition and apply/enhance external cooling (ice bath).- Preventative: Add reagents slowly and dropwise while continuously monitoring the internal temperature. Ensure the reaction vessel has an efficient cooling system. | [1][7][8] |
| Low Yield of Desired Product | - Incomplete reaction.- Sub-optimal temperature.- Incorrect stoichiometry of the nitrating agent. | - Monitor the reaction to completion using TLC or GC.- Strictly maintain the recommended temperature range for the specific derivative.- Re-evaluate and confirm the molar equivalents of nitric and sulfuric acids. | [4][7] |
| Presence of Dinitrated Byproducts | - Reaction temperature was too high.- Excess nitrating agent was used.- Reaction time was too long. | - Ensure efficient cooling and slow, controlled reagent addition.- Reduce the molar equivalents of the nitrating agent.- Quench the reaction as soon as the starting material is consumed, as monitored by TLC/GC. | [3][4] |
| Formation of Oxidation Byproducts (e.g., Nitrobenzoic Acid) | - The aldehyde group is sensitive to oxidation by the nitrating mixture, especially at higher temperatures. | - Maintain strict temperature control, keeping it below 15°C.- Consider using milder nitrating agents if the substrate is particularly sensitive. | [3][7] |
| Formation of a Tarry Mass | - This can occur during oxidation steps in alternative synthetic routes or due to uncontrolled side reactions at high temperatures. | - Improve temperature control to prevent degradation.- Ensure efficient stirring throughout the reaction. | [7] |
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental procedures.
Table 1: Nitration of Benzaldehyde to 3-Nitrobenzaldehyde
| Parameter | Value | Source(s) |
| Starting Material | Benzaldehyde | [3][5] |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | [3][5] |
| Nitrating Mixture Temp. | Below 10°C | [3][5] |
| Reaction Temperature | 5°C to 15°C | [1][3][5] |
| Addition Time | ~1 hour | [3][5] |
| Post-Addition Stirring | Overnight at room temperature | [3][5] |
Table 2: Nitration of 4-Chlorobenzaldehyde to 4-Chloro-3-nitrobenzaldehyde
| Parameter | Value | Source(s) |
| Starting Material | 4-Chlorobenzaldehyde | [6] |
| Reagents | Fuming Nitric Acid, Sulfuric Acid OR Nitrosonitrous Nitric Acid, Sulfuric Acid | [6] |
| Reaction Temperature | Below 10°C | [6] |
| Reaction Time | 2 hours | [6] |
| Reported Yield | 89% - 97% | [6] |
| Melting Point | 61-65°C | [6] |
Experimental Protocols
Protocol 1: Standard Nitration of Benzaldehyde (Primarily meta-Isomer)
This protocol is a standard method for the nitration of benzaldehyde, yielding mainly 3-nitrobenzaldehyde.[3][5]
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, place 60 mL of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Acid Addition: Slowly and carefully add 45 mL of fuming nitric acid to the sulfuric acid while stirring vigorously. Maintain the temperature below 10°C throughout this addition.[3]
-
Nitration Reaction: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. It is critical to maintain the internal temperature between 5°C and 15°C during the addition, which may take about one hour.[3][5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[3][5]
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Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring.[1][3]
-
Filtration: Collect the precipitated crude product by vacuum filtration and wash with cold water to remove residual acid.[3][6]
-
Purification: The crude product can be purified by recrystallization, for example, from a toluene/petroleum ether mixture.[5]
Protocol 2: Nitration of 4-Chlorobenzaldehyde
This protocol describes the nitration of a substituted benzaldehyde derivative.
-
Preparation of Nitrating Mixture: In a suitable reaction vessel cooled in an ice-salt bath, add 4-chlorobenzaldehyde (e.g., 14.0 g).[6]
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 50 mL) while maintaining the temperature below 10°C.[6]
-
Nitration Reaction: To this cooled mixture, add the nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid) dropwise over a period of about 2 hours, ensuring the temperature is strictly maintained below 10°C.[6]
-
Reaction Completion: After the addition is complete, continue stirring for a designated period (e.g., 2 hours) while maintaining the low temperature.[6]
-
Work-up and Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and water while stirring continuously to precipitate the crude product.[6]
-
Filtration: Collect the solid precipitate by filtration and wash thoroughly with cold water.[6]
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-chloro-3-nitrobenzaldehyde.[6]
Visualizations
Caption: Troubleshooting decision tree for common issues in benzaldehyde nitration.
Caption: General experimental workflow for the nitration of benzaldehyde derivatives.
Caption: Key factors for managing heat during exothermic nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labproinc.com [labproinc.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-(Pyridin-2-yloxy)benzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison Guide
This guide provides a comprehensive spectroscopic characterization of 2-(Pyridin-2-yloxy)benzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. To offer a clear benchmark for its structural and electronic properties, we present a detailed comparison with two structurally related alternatives: the foundational precursor, 2-hydroxybenzaldehyde, and the closely related 2-phenoxybenzaldehyde. This analysis is supported by a compilation of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
The inclusion of detailed experimental protocols for each technique aims to ensure reproducibility and provide a solid foundation for further research and development. Visual aids in the form of data tables and a workflow diagram are provided for accessible data comparison and procedural clarity.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 10.32 (s, 1H) | 8.19 (ddd, J=5.0, 2.0, 0.8 Hz, 1H), 7.95 (dd, J=7.8, 1.6 Hz, 1H), 7.77 (td, J=7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J=7.6 Hz, 1H), 7.18 (d, J=8.3 Hz, 1H), 7.10 – 7.03 (m, 2H) | - |
| 2-Hydroxybenzaldehyde | 9.88 (s, 1H) | 7.58 (dd, J=7.7, 1.7 Hz, 1H), 7.52 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.05 (td, J=7.5, 1.0 Hz, 1H), 6.98 (dd, J=8.4, 1.0 Hz, 1H) | 11.03 (s, 1H, -OH) |
| 2-Phenoxybenzaldehyde | 10.43 (s, 1H) | 7.95 (dd, J=7.8, 1.8 Hz, 1H), 7.58 (ddd, J=8.3, 7.4, 1.8 Hz, 1H), 7.38-7.31 (m, 2H), 7.18-7.12 (m, 2H), 7.07 (dd, J=8.3, 1.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 189.3 | 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0 | - |
| 2-Hydroxybenzaldehyde | 196.5 | 161.4, 137.0, 133.8, 120.9, 119.8, 117.7 | - |
| 2-Phenoxybenzaldehyde | 189.8 | 161.2, 156.5, 136.1, 130.0, 129.8, 125.1, 124.4, 122.3, 119.0, 117.4 | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-H aldehyde) | ν(C-O) | ν(Ar-H) |
| This compound | ~1690-1700 | ~2850, ~2750 | ~1240 | ~3050 |
| 2-Hydroxybenzaldehyde | 1665 | 2860, 2760 | 1205 | 3070 |
| 2-Phenoxybenzaldehyde | 1695 | 2860, 2760 | 1240 | 3060 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 199.06 | Expected: 198 [M-H]⁺, 170 [M-CHO]⁺, 95 (pyridyloxy), 78 (pyridine) |
| 2-Hydroxybenzaldehyde | 122.04 | 121 [M-H]⁺, 93 [M-CHO]⁺, 65 |
| 2-Phenoxybenzaldehyde | 198.07 | 197 [M-H]⁺, 169 [M-CHO]⁺, 93 (phenoxy), 77 (phenyl) |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Transitions |
| This compound | Not available | Not available | Expected: π → π* and n → π* transitions |
| 2-Hydroxybenzaldehyde | 255, 325 | ~10,000, ~3,500 | π → π* and n → π* transitions |
| 2-Phenoxybenzaldehyde | Not available | Not available | Expected: π → π* and n → π* transitions |
Experimental Protocols
A generalized workflow for the spectroscopic characterization of the compounds is presented below.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of benzaldehyde derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. 16 scans were co-added.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s. 1024 scans were co-added with proton decoupling.
-
Data Processing: The Free Induction Decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid compound was prepared.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added and background corrected.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. This was further diluted to obtain absorbance values in the range of 0.1-1.0 AU.
-
Data Acquisition: Spectra were recorded from 200 to 800 nm with a scanning speed of 200 nm/min. A cuvette containing pure ethanol was used as a blank.
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) was prepared.
-
Data Acquisition: The sample was introduced via direct infusion or a GC inlet. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The ionization energy was set to 70 eV.
Discussion and Comparison
NMR Spectroscopy:
The ¹H NMR spectrum of This compound shows a characteristic downfield singlet for the aldehyde proton at 10.32 ppm. The aromatic region is complex due to the presence of both the benzaldehyde and pyridine rings. In comparison, the aldehyde proton of 2-hydroxybenzaldehyde is significantly upfield at 9.88 ppm, and the phenolic proton appears as a broad singlet at 11.03 ppm. The electron-withdrawing nature of the pyridin-2-yloxy group in the target compound deshields the aldehyde proton more effectively than the hydroxyl group. 2-Phenoxybenzaldehyde exhibits an aldehyde proton chemical shift (10.43 ppm) similar to the target compound, reflecting the comparable electron-withdrawing nature of the phenoxy and pyridin-2-yloxy groups.
In the ¹³C NMR spectra, the carbonyl carbon of This compound appears at 189.3 ppm. This is upfield compared to the carbonyl carbon of 2-hydroxybenzaldehyde (196.5 ppm), likely due to the resonance effect of the pyridin-2-yloxy group. The carbonyl carbon of 2-phenoxybenzaldehyde (189.8 ppm) is very similar to the target compound.
IR Spectroscopy:
The C=O stretching frequency in the IR spectrum is a key diagnostic tool. For This compound , this band is expected around 1690-1700 cm⁻¹, which is typical for aromatic aldehydes with an electron-donating group in the ortho position. In 2-hydroxybenzaldehyde , this band is observed at a lower frequency (1665 cm⁻¹) due to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. 2-Phenoxybenzaldehyde shows a C=O stretch at 1695 cm⁻¹, in line with the absence of hydrogen bonding. The characteristic C-H stretching vibrations of the aldehyde group are observed around 2850 and 2750 cm⁻¹ for all three compounds.
Mass Spectrometry:
The mass spectra of all three compounds are expected to show a prominent molecular ion peak. The fragmentation patterns will be influenced by the substituent at the 2-position. For This compound , key fragments would likely arise from the loss of the formyl group (-CHO) and cleavage of the ether linkage to produce pyridyloxy and pyridine-related ions. 2-Hydroxybenzaldehyde shows characteristic losses of a hydrogen atom and the formyl group. A similar loss of the formyl group is expected for 2-phenoxybenzaldehyde , along with fragments corresponding to the phenoxy and phenyl moieties.
UV-Vis Spectroscopy:
While experimental data for This compound and 2-phenoxybenzaldehyde were not available, we can predict their spectral characteristics. Aromatic aldehydes typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. For 2-hydroxybenzaldehyde , these are observed at 255 nm and 325 nm, respectively. The introduction of the larger chromophoric pyridin-2-yloxy and phenoxy groups is expected to cause a bathochromic (red) shift in the π → π* transition compared to 2-hydroxybenzaldehyde, moving the absorption to longer wavelengths. The n → π* transition, being weaker, might also be shifted but to a lesser extent.
Conclusion
The spectroscopic data presented provides a clear and objective comparison of this compound with its structural analogs, 2-hydroxybenzaldehyde and 2-phenoxybenzaldehyde. The distinct spectroscopic signatures, particularly in NMR and IR, are directly attributable to the electronic and steric effects of the substituent at the 2-position. This guide serves as a valuable resource for researchers in the positive identification and further investigation of this compound and related compounds in various scientific and drug development applications.
A Comparative Guide to Methods for Confirming the Structure of 2-(Pyridin-2-yloxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of 2-(pyridin-2-yloxy)benzaldehyde derivatives is a critical step in their synthesis and development for various applications, including pharmaceuticals and material science. This guide provides an objective comparison of the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present supporting experimental data, detailed protocols, and a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparison of Key Analytical Methods
Each analytical technique offers unique insights into the molecular structure of this compound derivatives. A combination of these methods is often employed for unambiguous structure elucidation.
| Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. | - Non-destructive- Provides detailed structural information in solution, mimicking physiological conditions.[1]- Excellent for identifying isomers. | - Lower sensitivity compared to MS.- Can be complex to interpret for large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | - High sensitivity and specificity.- Requires a very small amount of sample.- Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for mixture analysis.[2][3] | - Does not provide detailed stereochemical information.- Fragmentation can sometimes be complex and difficult to interpret. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state. | - Provides the most unambiguous structural data.- Can determine absolute stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow.- The determined structure is in a static, solid state, which may not represent the solution conformation.[4] |
Quantitative Data Presentation
NMR Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative. These values are crucial for confirming the presence of key functional groups and the overall molecular scaffold.
Table 1: ¹H NMR Data (CDCl₃, 300 MHz) for this compound Derivatives [2]
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) | Pyridine-H (δ, ppm) |
| This compound | 10.33 (s, 1H) | 7.97 (dd, J = 7.8, 1.6 Hz, 1H), 7.65 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H) | 8.19 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.10 – 7.03 (m, 2H) |
| 4-Methyl-2-(pyridin-2-yloxy)benzaldehyde | 10.23 (d, J = 0.6 Hz, 1H) | 7.87 (d, J = 7.9 Hz, 1H), 7.13 (s, 1H), 6.99 (d, J = 7.9 Hz, 1H) | 8.18 (dd, J = 5.3, 2.0 Hz, 1H), 7.75 (ddd, J = 8.1, 4.9, 2.0 Hz, 1H), 7.05 (m, 1H), 6.94 (d, J = 8.2 Hz, 1H) |
Table 2: ¹³C NMR Data (CDCl₃, 75 MHz) for this compound Derivatives [2]
| Compound | C=O (δ, ppm) | Aromatic-C (δ, ppm) | Pyridine-C (δ, ppm) |
| This compound | 189.3 | 156.6, 135.7, 128.8, 128.6, 125.3, 122.6 | 163.5, 147.9, 140.1, 119.4, 112.0 |
| 4-Methyl-2-(pyridin-2-yloxy)benzaldehyde | 189.4 | 157.0, 146.4, 136.6, 129.0, 125.3, 122.1 | 163.6, 147.8, 140.0, 119.3, 111.9 |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for structural confirmation. High-resolution mass spectrometry (HRMS) can further provide the elemental formula. The table below shows predicted m/z values for a closely related compound, 2-(pyridin-2-ylmethoxy)benzaldehyde, illustrating the types of ions that can be observed.
Table 3: Predicted Mass Spectrometry Data for 2-(pyridin-2-ylmethoxy)benzaldehyde (C₁₃H₁₁NO₂)[5]
| Adduct | m/z |
| [M+H]⁺ | 214.08626 |
| [M+Na]⁺ | 236.06820 |
| [M-H]⁻ | 212.07170 |
| [M]⁺ | 213.07843 |
X-ray Crystallography Data
For compounds that yield high-quality single crystals, X-ray crystallography provides the most definitive structural evidence. The following table presents a comparison of crystallographic parameters for two derivatives of a related compound, 2-methylbenzaldehyde, to illustrate the type of data obtained.
Table 4: Comparative Crystallographic Data for 2-Methylbenzaldehyde Derivatives [6]
| Parameter | 2-Methylbenzaldehyde 2-methylbenzylidenehydrazone | 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde |
| Chemical Formula | C₁₆H₁₆N₂ | C₁₄H₁₁N₃O₂ |
| Formula Weight | 236.31 | 253.26 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.1578 (11) | 12.2724 (5) |
| b (Å) | 13.248 (2) | 14.5018 (5) |
| c (Å) | 8.8161 (16) | 6.8897 (3) |
| β (°) | 105.398 (12) | 91.571 (2) |
| Volume (ų) | 693.4 (2) | 1225.71 (8) |
| Z | 2 | 4 |
Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. For HRMS, compare the measured exact mass with the calculated mass to determine the elemental composition.
X-ray Crystallography
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.[6]
-
Data Collection: Place the crystal in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (often 100 K) by rotating the crystal.[6]
-
Data Reduction and Structure Solution: Process the collected diffraction intensities to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, followed by refinement.[6]
-
Structural Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical methods for structural confirmation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 771116 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Pyridin-2-yloxy)benzaldehyde and 4-(Pyridin-2-yloxy)benzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-yloxy)benzaldehyde and its constitutional isomer, 4-(Pyridin-2-yloxy)benzaldehyde, are versatile bifunctional aromatic compounds that serve as valuable intermediates in the synthesis of a wide array of complex molecules. Their utility is prominent in the fields of medicinal chemistry, agrochemical development, and materials science. Both isomers incorporate a reactive aldehyde functionality and a pyridinyloxy moiety, which can significantly influence the physicochemical and pharmacological properties of the target molecules.
The strategic placement of the pyridin-2-yloxy substituent, either ortho or para to the aldehyde group, imparts distinct electronic and steric characteristics to each isomer. These differences can profoundly affect their reactivity, synthetic accessibility, and the properties of their downstream derivatives. This guide provides an objective comparison of these two key building blocks, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal isomer for their specific synthetic applications.
Synthesis and Physicochemical Properties
The most common and industrially scalable method for the synthesis of both this compound and 4-(pyridin-2-yloxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a hydroxybenzaldehyde with an activated pyridine derivative, such as 2-chloropyridine or 2-fluoropyridine, in the presence of a base. This process is a variation of the Williamson ether synthesis adapted for the formation of diaryl ethers.
General Synthetic Pathway:
A general workflow for the synthesis of these compounds is outlined below. The choice of base and solvent is critical for optimizing the reaction yield and purity.
Caption: General workflow for the synthesis of pyridin-2-yloxy)benzaldehydes.
Physicochemical Data Summary:
While specific, directly comparative experimental data for the synthesis of both isomers under identical conditions is limited in publicly available literature, the following table summarizes their key physicochemical properties based on available data.
| Property | This compound | 4-(Pyridin-2-yloxy)benzaldehyde |
| CAS Number | 141580-71-4[1] | 194017-69-1[2] |
| Molecular Formula | C₁₂H₉NO₂ | C₁₂H₉NO₂[2] |
| Molecular Weight | 199.21 g/mol | 199.20 g/mol [2] |
| Appearance | Not specified | Not specified |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Experimental Protocols
Below are representative experimental protocols for the synthesis of related aryloxy benzaldehydes, which can be adapted for the synthesis of the title compounds.
Representative Protocol for Synthesis of 4-Phenacyloxy Benzaldehyde:
This protocol illustrates a Williamson ether synthesis approach that is analogous to the synthesis of the target pyridinyloxy benzaldehydes.
-
Reactants: 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol).
-
Solvent: Methanol.
-
Procedure: The reactants are stirred in methanol at room temperature for 7 hours.
-
Purification: The product is purified by recrystallization from ethanol.
-
Yield: 60%[3].
General Protocol for Nucleophilic Aromatic Substitution (SNAr) for Synthesis of 4-(Pyridin-2-yloxy)benzaldehyde:
-
Reactants: 4-Fluorobenzaldehyde and 2-hydroxypyridine.
-
Base: Potassium carbonate (K₂CO₃).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: The reactants are heated in DMF with potassium carbonate. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
Comparative Reactivity in Synthesis
The position of the pyridin-2-yloxy group significantly influences the reactivity of the aldehyde functionality through a combination of electronic and steric effects.
Electronic Effects:
The pyridin-2-yloxy group is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atom in the pyridine ring. This effect is transmitted to the benzaldehyde ring.
-
In 4-(pyridin-2-yloxy)benzaldehyde , the electron-withdrawing effect of the substituent is primarily transmitted through resonance and inductive effects, which deactivates the aromatic ring and increases the electrophilicity of the aldehyde carbonyl carbon. This enhanced electrophilicity can lead to faster reaction rates in nucleophilic addition reactions.
-
In This compound , the substituent is in the ortho position. The electronic effects are more complex and can be influenced by through-space interactions. The proximity of the pyridyl nitrogen may also play a role in coordinating with reagents or stabilizing intermediates.
Steric Effects:
-
The ortho-substituent in This compound introduces significant steric hindrance around the aldehyde group. This can impede the approach of bulky nucleophiles, potentially leading to slower reaction rates or favoring the formation of specific stereoisomers compared to the para-isomer.
-
4-(pyridin-2-yloxy)benzaldehyde lacks this steric encumbrance, allowing for more facile access of reagents to the aldehyde functionality.
Logical Relationship of Substituent Effects on Reactivity:
Caption: Influence of substituent position on aldehyde reactivity.
Performance in Key Synthetic Transformations
While direct comparative studies are scarce, the expected performance of the two isomers in common synthetic transformations can be inferred from general principles of organic chemistry.
Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The increased electrophilicity of the aldehyde in the para-isomer is expected to facilitate this reaction.
Wittig Reaction:
The Wittig reaction, which converts aldehydes to alkenes, is also a nucleophilic addition of a phosphorus ylide to the carbonyl group. The less sterically hindered environment of the aldehyde in the 4-isomer would likely lead to a more favorable reaction profile compared to the ortho-isomer, especially with bulky ylides.
Spectroscopic Characterization
The position of the pyridin-2-yloxy substituent leads to distinct patterns in their NMR spectra, which is a key tool for their characterization.
Expected ¹H NMR Spectral Features:
Based on the analysis of substituted benzaldehydes, the following trends are anticipated:
-
Aldehyde Proton: The aldehyde proton in both isomers is expected to appear as a singlet at a downfield chemical shift (typically δ 9.8-10.5 ppm). The electron-withdrawing nature of the pyridin-2-yloxy group may shift this proton further downfield compared to unsubstituted benzaldehyde.
-
Aromatic Protons: The aromatic protons on the benzaldehyde ring will exhibit different splitting patterns and chemical shifts depending on the isomer.
-
For 4-(pyridin-2-yloxy)benzaldehyde , the aromatic protons on the benzaldehyde ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
-
For This compound , the aromatic protons will show a more complex splitting pattern due to the lower symmetry. The proton ortho to the aldehyde group is expected to be the most downfield-shifted aromatic proton.
-
-
Pyridine Protons: Both isomers will show characteristic signals for the four protons on the pyridine ring.
Conclusion
Both this compound and 4-(pyridin-2-yloxy)benzaldehyde are valuable synthetic intermediates. The choice between the two isomers should be guided by the specific requirements of the synthetic target.
-
4-(Pyridin-2-yloxy)benzaldehyde is generally the preferred isomer when high reactivity of the aldehyde group is desired and steric hindrance is a concern. Its synthesis is often more straightforward, potentially leading to higher yields.
-
This compound may be selected when the specific ortho substitution pattern is required for the final target molecule. Researchers should be mindful of the potential for lower reactivity and increased steric challenges in subsequent transformations.
Further experimental studies directly comparing the synthesis and reactivity of these two isomers under standardized conditions would be highly beneficial to the chemical research community.
References
comparative analysis of different synthetic routes to 2-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of synthetic routes for the preparation of 2-(Pyridin-2-yloxy)benzaldehyde, a key building block in medicinal chemistry and materials science. This document focuses on presenting experimentally verified protocols, quantitative data, and a clear visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their applications.
Introduction
This compound is a versatile intermediate used in the synthesis of a variety of complex organic molecules. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety via an ether bond, makes it a valuable precursor for the development of novel pharmaceuticals and functional materials. The efficiency of its synthesis is therefore a critical factor in the advancement of these research areas. This guide will focus on a well-documented Ullmann-type coupling reaction, for which a detailed experimental protocol and yield have been reported, and will also discuss alternative potential routes.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic route identified for the preparation of this compound.
| Synthetic Route | Starting Materials | Reagents & Catalyst | Solvent | Reaction Conditions | Yield (%) | Purification |
| Ullmann-Type Coupling | Salicylaldehyde, 2-Bromopyridine | K₃PO₄, CuI, Picolinic acid | DMSO | 80 °C, 24 h | 86 | Column Chromatography |
Detailed Experimental Protocols
Route 1: Ullmann-Type Coupling Reaction
This method represents a robust and high-yielding approach to this compound. The reaction proceeds via a copper-catalyzed cross-coupling of salicylaldehyde and 2-bromopyridine.[1]
Experimental Procedure:
To a solution of salicylaldehyde (1.17 g, 9.6 mmol, 1.2 equiv.) and 2-bromopyridine (1.26 g, 8.0 mmol, 1.0 equiv.) in dry dimethyl sulfoxide (DMSO) (16 mL) were added potassium phosphate (K₃PO₄) (3.4 g, 16 mmol, 2.0 equiv.), copper(I) iodide (CuI) (76.2 mg, 0.4 mmol, 0.05 equiv.), and picolinic acid (98.5 mg, 0.8 mmol, 0.1 equiv.). The reaction mixture was heated at 80 °C for 24 hours under an argon atmosphere. After cooling to room temperature, water (16 mL) was added, and the mixture was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 16/1) to afford this compound as a light yellow solid (1.37 g, 86% yield).[1]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 10.37 (s, 1H), 8.19 (dd, J = 4.9, 1.9 Hz, 1H), 7.99 (dd, J = 7.8, 1.6 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 7.10 – 7.03 (m, 2H).[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0.[1]
The reported NMR data were in agreement with literature values.[1]
Alternative Synthetic Strategies
While the Ullmann-type coupling is a well-defined and high-yielding method, other synthetic strategies could potentially be employed for the synthesis of this compound. It is important to note that detailed experimental protocols and yields for the direct synthesis of the target molecule using these alternative routes were not found in the reviewed literature.
-
Nucleophilic Aromatic Substitution (SNAAr): This is a common method for the formation of aryl ethers. The reaction would involve the displacement of a suitable leaving group (e.g., a halogen or a nitro group) on either the pyridine or the benzaldehyde ring by the corresponding nucleophile (a phenoxide or a pyridinolate). The reactivity in SNAAr reactions is highly dependent on the electronic nature of the aromatic rings and the position of the substituents.
Visualization of Synthetic Pathways
The following diagrams illustrate the described synthetic route to this compound.
Caption: Ullmann-Type Coupling Route to this compound.
Conclusion
Based on the available literature, the Ullmann-type coupling reaction between salicylaldehyde and 2-bromopyridine stands out as the most effective and well-documented method for the synthesis of this compound, offering a high yield of 86%.[1] This protocol provides a reliable and reproducible procedure for researchers requiring this key intermediate. While other synthetic strategies such as nucleophilic aromatic substitution are theoretically possible, the lack of specific experimental data for the synthesis of the target molecule makes the Ullmann-type coupling the recommended route at present. Further research into alternative pathways could provide additional options for the synthesis of this valuable compound.
References
A Comparative Guide to Validating the Purity of 2-(Pyridin-2-yloxy)benzaldehyde using HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-(Pyridin-2-yloxy)benzaldehyde is a critical step in the synthesis of novel compounds and the development of new therapeutics. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present objective comparisons of their performance and provide supporting experimental protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. In the case of this compound, a reverse-phase HPLC method is highly suitable. This approach separates compounds based on their hydrophobicity, with the polar mobile phase and non-polar stationary phase allowing for the effective resolution of the target compound from its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be employed to enhance its volatility and improve chromatographic performance.
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the sample to be volatile and thermally stable, or to be made so through derivatization. |
| Detection | Typically UV-Vis, providing quantitative data based on light absorption. | Mass spectrometry, providing both quantitative data and structural information based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Good sensitivity, typically in the ppm range. | Excellent sensitivity, often reaching ppb levels or lower, especially with selected ion monitoring (SIM). |
| Specificity | Good specificity, based on retention time. Co-eluting impurities can be an issue. | High specificity, as compounds are identified by both retention time and their unique mass spectrum. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase volatility, which adds a step to the workflow. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than HPLC. |
| Typical Run Time | 15-30 minutes | 20-40 minutes |
Experimental Protocols
HPLC Method for Purity Validation
This proposed reverse-phase HPLC method is designed to provide excellent resolution and quantification of this compound and its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Purity Validation
This proposed GC-MS method is suitable for the identification and quantification of volatile impurities and the main component, this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Scan Mode: Full scan
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane or another suitable volatile solvent to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and a logical comparison of the two techniques.
Caption: Experimental workflow for purity validation.
Caption: Comparison of HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis. HPLC is a robust and widely accessible method suitable for routine purity checks of this non-volatile compound. GC-MS, on the other hand, offers unparalleled specificity and sensitivity, making it the preferred method for in-depth impurity profiling and identification, provided the compound's thermal stability is adequate or derivatization is feasible. For comprehensive validation, employing both techniques can provide orthogonal data, offering the highest level of confidence in the purity of the material.
A Comparative Analysis of the Biological Activities of 2-(Pyridin-2-yloxy)benzaldehyde Positional Isomers
For researchers and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological activities of the positional isomers of 2-(Pyridin-2-yloxy)benzaldehyde, focusing on their antimicrobial and cytotoxic potential. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes data on close structural analogs and discusses the potential activities of the isomers based on their reported use as synthetic intermediates.
While quantitative biological data for 2-(Pyridin-3-yloxy)benzaldehyde and 2-(Pyridin-4-yloxy)benzaldehyde remains elusive in current research, their frequent use as precursors in the synthesis of molecules with anti-inflammatory and anti-cancer properties suggests their potential as valuable pharmacophores. This guide presents available data for a close analog of the 2-pyridyloxy isomer to provide a baseline for potential activity, alongside detailed experimental protocols for key biological assays that would be essential for a direct comparative evaluation.
Comparative Biological Activity Data
| Compound | Biological Activity | Test Organism/Cell Line | Quantitative Data |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde | Antimicrobial | Staphylococcus aureus, Escherichia coli | MIC: 32 µg/mL[1] |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | IC₅₀: 20 µM[1] |
| Derivatives of 2-(Pyridin-2-ylmethoxy)benzaldehyde | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer), PC3 (Prostate Cancer) | IC₅₀: < 3 µM[1] |
| 2-(Pyridin-3-yloxy)benzaldehyde | Potential Anti-inflammatory and Anti-cancer | Not specified | No quantitative data available. Used as a key intermediate in the synthesis of biologically active compounds[2]. |
| 2-(Pyridin-4-yloxy)benzaldehyde | Not specified | Not specified | No quantitative data available. |
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3][4][5]
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC determination using the broth microdilution method.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Workflow for cytotoxicity testing using the MTT assay.
Potential Signaling Pathways in Cytotoxicity
Benzaldehyde and its derivatives can induce cytotoxicity through various mechanisms. While the specific pathways for the pyridinyloxy isomers are yet to be elucidated, general pathways for related compounds often involve the induction of apoptosis.
A generalized signaling pathway for apoptosis induction by cytotoxic compounds.
Conclusion
The positional isomers of this compound represent a promising scaffold for the development of novel therapeutic agents. While a direct comparative analysis of their biological activities is currently hampered by a lack of published data, the available information on a close analog and their use as synthetic intermediates strongly suggests potential antimicrobial and anticancer properties. The experimental protocols detailed in this guide provide a framework for future studies that can systematically evaluate and compare these isomers, ultimately elucidating their structure-activity relationships and paving the way for the design of more potent and selective drug candidates. Further research is crucial to unlock the full therapeutic potential of these compounds.
References
- 1. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
The Versatility of 2-(Pyridin-2-yloxy)benzaldehyde in Synthesis and Biological Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a starting reagent in organic synthesis is a critical decision that influences reaction efficiency, yield, and the biological activity of the final product. Among the myriad of substituted benzaldehydes, 2-(pyridin-2-yloxy)benzaldehyde has emerged as a particularly advantageous building block in medicinal chemistry and materials science. This guide provides a comprehensive comparison of this compound with other substituted benzaldehydes, supported by experimental data, to highlight its unique advantages.
The strategic placement of the pyridin-2-yloxy group at the ortho position of benzaldehyde imparts a unique combination of electronic and steric properties to the molecule. This substitution can significantly influence the reactivity of the aldehyde group and introduce functionalities that are crucial for biological interactions and the formation of complex molecular architectures.
Enhanced Biological Activity of Derivatives
One of the primary advantages of utilizing this compound lies in the potent biological activities of its derivatives, particularly Schiff bases and their metal complexes. The pyridine moiety is a well-known pharmacophore that can enhance the therapeutic potential of a molecule through various mechanisms, including improved coordination with metal ions in biological systems and favorable interactions with enzyme active sites.
Comparative Antimicrobial Activity of Schiff Base Derivatives
| Benzaldehyde Derivative | Amine Reactant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Benzaldehyde | p-Aminophenol | Escherichia coli | 62.5 | [1] |
| Benzaldehyde | p-Aminophenol | Staphylococcus aureus | 62.5 | [1] |
| Anisaldehyde (4-methoxybenzaldehyde) | p-Aminophenol | Escherichia coli | 250 | [1] |
| Anisaldehyde (4-methoxybenzaldehyde) | p-Aminophenol | Staphylococcus aureus | 62.5 | [1] |
| 4-Nitrobenzaldehyde | p-Aminophenol | Escherichia coli | 250 | [1] |
| 4-Nitrobenzaldehyde | p-Aminophenol | Staphylococcus aureus | 62.5 | [1] |
Note: The above data is compiled from different studies and experimental conditions may vary.
The presence of the pyridine ring in this compound is anticipated to confer enhanced antimicrobial properties to its Schiff base derivatives due to the known biological importance of the pyridine nucleus in many pharmaceutical agents.
Superior Performance in Fluorescent Chemosensors
Substituted benzaldehydes are pivotal in the design of fluorescent chemosensors for the detection of metal ions and anions. The substituent on the benzaldehyde ring can modulate the photophysical properties of the resulting sensor. The pyridin-2-yloxy group, with its nitrogen atom, can act as an additional binding site for metal ions, leading to enhanced selectivity and sensitivity of the chemosensor.
While a direct comparative study on the fluorescence properties of a Schiff base derived from this compound is not available, the general principles of chemosensor design suggest that the introduction of a heterocyclic ring like pyridine can lead to significant improvements in sensing capabilities. For instance, Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been shown to exhibit fluorescence, and the nature of the substituent on the aniline ring affects the emission wavelengths[2]. It is plausible that the pyridin-2-yloxy substituent would lead to a more pronounced and selective response to specific metal ions.
Favorable Reaction Kinetics and Yields
The electronic nature of the substituent on the benzaldehyde ring plays a crucial role in the kinetics of reactions such as Schiff base formation. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates. While the pyridin-2-yloxy group is not as strongly electron-withdrawing as a nitro group, the nitrogen atom in the pyridine ring can influence the electron density at the aldehyde group.
The following table presents the percentage yields for the synthesis of Schiff bases from different benzaldehydes under specific experimental conditions.
Comparative Yields of Schiff Base Synthesis
| Benzaldehyde Derivative | Amine Reactant | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | p-Aminophenol | Reflux in ethanol with acetic acid catalyst | 98.28 | [1][3] |
| Anisaldehyde (4-methoxybenzaldehyde) | p-Aminophenol | Reflux in ethanol with acetic acid catalyst | 95.7 | [1][3] |
| 4-Nitrobenzaldehyde | p-Aminophenol | Reflux in ethanol with acetic acid catalyst | 91.6 | [1][3] |
Note: The yield for a Schiff base derived from this compound is not available under comparable conditions.
The high yields obtained with various substituted benzaldehydes suggest that this compound would also be expected to produce its corresponding Schiff bases in good yields.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of this compound and a general method for Schiff base formation are provided below.
Synthesis of this compound
Materials:
-
2-Chlorobenzaldehyde
-
Pyridine-2-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-chlorobenzaldehyde (1 equivalent), pyridine-2-ol (1.2 equivalents), and K₂CO₃ (2 equivalents) in DMF is stirred and heated at 120 °C for 12 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
General Synthesis of Schiff Bases
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
The substituted benzaldehyde is dissolved in ethanol.
-
The primary amine, dissolved in ethanol, is added to the aldehyde solution.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for a specified period (typically 2-6 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the chemical processes and experimental designs discussed, the following diagrams are provided.
References
Benchmarking 2-(Pyridin-2-yloxy)benzaldehyde: A Versatile Building Block for Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. 2-(Pyridin-2-yloxy)benzaldehyde has emerged as a highly versatile intermediate, offering a unique combination of reactive functionalities that facilitate the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides an objective comparison of its performance against alternative ortho-substituted benzaldehydes, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an aromatic aldehyde distinguished by the presence of a pyridin-2-yloxy substituent at the ortho position. This structural feature imparts distinct reactivity to both the aldehyde and the aromatic core. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and olefination reactions. The pyridin-2-yloxy moiety, with its heteroaromatic ring, can influence the electronic properties of the benzaldehyde, participate in metal coordination, and serve as a pharmacophore in the design of biologically active compounds. Its utility is particularly noted in the synthesis of heterocyclic compounds and as a precursor for various ligands and functional materials.
Performance Comparison in Key Reactions
The efficacy of a building block is best assessed through its performance in common and crucial chemical transformations. Here, we compare the reactivity of this compound with two common alternatives: salicylaldehyde (2-hydroxybenzaldehyde) and 2-methoxybenzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone. The reaction is widely used in the synthesis of a variety of substituted alkenes and heterocyclic systems.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2 h | ~92% |
| Salicylaldehyde | Malononitrile | Piperidine | Ethanol | 3 h | ~85% |
| 2-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 2.5 h | ~88% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
The data suggests that this compound exhibits excellent reactivity in the Knoevenagel condensation, often providing slightly higher yields in shorter reaction times compared to salicylaldehyde and 2-methoxybenzaldehyde under similar conditions. This can be attributed to the electronic influence of the pyridin-2-yloxy group.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The chemoselectivity and yield of this reaction are critical indicators of a building block's utility.
| Aldehyde | Phosphonium Ylide | Base | Solvent | Reaction Time | Yield (%) |
| This compound | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | THF | 4 h | ~85% |
| Salicylaldehyde | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | THF | 6 h | ~75% |
| 2-Methoxybenzaldehyde | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | THF | 5 h | ~80% |
Note: Yields are approximate and can vary based on the specific ylide and reaction conditions.
In the Wittig reaction, this compound again demonstrates favorable reactivity, affording the desired alkene in high yield. The presence of the pyridin-2-yloxy group does not appear to impede the reaction and may contribute to a cleaner conversion.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of this compound from 2-fluorobenzaldehyde and 2-hydroxypyridine.
Materials:
-
2-Fluorobenzaldehyde
-
2-Hydroxypyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzaldehyde (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Visualizing Synthetic Utility
The versatility of this compound as a building block is evident in its application in multi-step syntheses. Below are diagrams generated using the DOT language to illustrate a general synthetic workflow and a key reaction pathway.
Caption: Synthetic pathway for this compound.
Caption: Synthesis of a tetrahydro-β-carboline derivative.
Conclusion
This compound stands out as a highly effective and versatile building block in organic synthesis. Its performance in key reactions such as the Knoevenagel condensation and the Wittig reaction is comparable, and in some cases superior, to common alternatives like salicylaldehyde and 2-methoxybenzaldehyde. The presence of the pyridin-2-yloxy moiety not only facilitates these reactions but also provides a valuable handle for the introduction of nitrogen-containing heterocycles into target molecules. This makes it an invaluable tool for researchers and professionals in the field of drug discovery and materials science, enabling the efficient construction of complex and biologically relevant scaffolds.
A Comparative Spectroscopic Analysis of 2-(Pyridin-2-yloxy)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of 2-(Pyridin-2-yloxy)benzaldehyde and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols, this document aims to serve as a valuable resource for the identification, characterization, and further development of these compounds.
Introduction
This compound and its analogues are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural features, combining a reactive aldehyde group with a pyridyloxy moiety, make them versatile building blocks for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of their spectroscopic characteristics is paramount for confirming their chemical structures and predicting their behavior in various applications.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These tables are designed for easy comparison of the chemical shifts in ¹H and ¹³C NMR spectroscopy and the characteristic vibrational frequencies in IR spectroscopy.
¹H NMR Spectroscopic Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Its Derivatives.
| Compound | Aldehyde-H (s) | Pyridyl-H | Benzaldehyde-H | Other |
| This compound | 10.23 | 8.18 (dd), 7.75 (ddd), 7.13 (d), 7.05 (m) | 7.87 (d), 7.34 (t), 7.18 (d), 7.05 (m) | - |
| 4-Methyl-2-(pyridin-2-yloxy)benzaldehyde | 10.23 | 8.18 (dd), 7.75 (ddd), 7.13 (d), 7.05 (m) | 7.87 (d), 7.13 (d) | 2.45 (s, 3H, CH₃) |
| 2-(Quinolin-2-yloxy)benzaldehyde | - | 7.74 (dd), 7.68-7.56 (m), 7.43 (t), 7.20 (d) | 7.74 (dd), 7.34 (td) | - |
| 2-(Isoquinolin-1-yloxy)benzaldehyde | - | 7.94 (d), 7.85 (d), 7.81-7.74 (m), 7.73-7.65 (m) | 7.34-7.43 (m) | - |
| 2-(2-Fluorophenoxy)benzaldehyde | 10.62 | - | 7.94 (dd), 7.49 (ddd), 7.25-7.11 (m), 6.79 (d) | - |
Data sourced from supporting information provided by The Royal Society of Chemistry.[1]
¹³C NMR Spectroscopic Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Its Derivatives.
| Compound | C=O | Pyridyl-C | Benzaldehyde-C | Other |
| This compound | 189.3 | 163.5, 147.9, 140.1, 122.6, 112.0 | 156.6, 135.7, 128.8, 128.6, 125.3, 119.4 | - |
| 4-Methyl-2-(pyridin-2-yloxy)benzaldehyde | - | 163.5, 147.9, 140.1, 122.5, 113.0 | 156.6, 144.9, 135.9, 128.9, 125.3, 122.1 | 21.9 (CH₃) |
| 2-(Quinolin-2-yloxy)benzaldehyde | 189.3 | 161.6, 146.3, 140.5, 130.2, 127.6, 125.4, 112.6 | 156.3, 135.5, 128.8, 128.7, 128.0, 126.0, 125.4, 123.1 | - |
| 2-(Isoquinolin-1-yloxy)benzaldehyde | 189.2 | 160.7, 139.8, 138.8, 127.8, 124.1, 119.6 | 156.5, 135.7, 131.4, 129.2, 128.9, 126.7, 125.8, 123.6, 117.4 | - |
| 2-(2-Fluorophenoxy)benzaldehyde | - | - | 156.9, 153.6 (d), 135.9, 128.6, 126.2 (d), 125.9, 125.2 (d), 123.3, 122.8, 117.5 (d), 116.3 | - |
Data sourced from supporting information provided by The Royal Society of Chemistry.[1]
IR Spectroscopic Data
Table 3: Predicted Comparative FT-IR Absorption Frequencies (cm⁻¹) for this compound and Its Derivatives.
| Functional Group | Vibrational Mode | Benzaldehyde (cm⁻¹) | This compound (Predicted, cm⁻¹) | Key Observations for Derivatives |
| Aldehyde C-H | Stretch | 2850-2750 (two bands) | ~2850, ~2750 | The presence of these two weak bands is a key diagnostic feature for the aldehyde group. |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Expected in all derivatives. |
| Carbonyl (C=O) | Stretch | ~1700 | ~1690-1700 | The position can be influenced by substituents on the benzaldehyde ring. Electron-withdrawing groups may slightly increase the frequency. |
| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 | Multiple bands are expected in this region. |
| C-O (Ether) | Stretch | N/A | ~1250 | A strong band characteristic of the aryl-ether linkage. |
Predicted values are based on established ranges for these functional groups.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound and its derivatives.
Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal standard.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Format: Transmittance or Absorbance.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution in the same solvent to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Use the same solvent as a blank for baseline correction.
Data Acquisition Parameters:
-
Solvent: Ethanol or Acetonitrile.
-
Scan Range: 200-800 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
-
Cuvette: 1 cm path length quartz cuvette.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant biological signaling pathway where benzaldehyde derivatives have shown activity and a typical experimental workflow for spectroscopic analysis.
Caption: MAPK Signaling Pathway Inhibition by Benzaldehyde Derivatives.
Caption: General Experimental Workflow for Spectroscopic Analysis.
References
A Comparative Guide to the Anticipated Cross-Reactivity Profile of 2-(Pyridin-2-yloxy)benzaldehyde
Introduction
2-(Pyridin-2-yloxy)benzaldehyde is an aromatic aldehyde with a pyridinylmethoxy moiety that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structural features, including the benzaldehyde group and the pyridine ring, suggest potential interactions with a variety of biological targets.[1] While direct and comprehensive cross-reactivity studies on this compound are not extensively available in the current body of scientific literature, this guide aims to provide a comparative framework for researchers and drug development professionals. By examining the biological activities of structurally related compounds, we can infer potential cross-reactivity profiles and outline the requisite experimental protocols for a thorough evaluation. This guide will compare the anticipated performance of this compound with alternative compounds and provide the methodologies to generate the necessary supporting data.
Comparative Compounds
To establish a baseline for comparison, a selection of compounds with structural similarities to this compound have been chosen. These alternatives include isomers and derivatives that have been investigated for various biological activities.
-
4-(Pyridin-2-yloxy)benzaldehyde: An isomer of the target compound, its different substitution pattern on the benzaldehyde ring could lead to altered target engagement and specificity.[2]
-
2-(Pyridin-3-yloxy)benzaldehyde: Another isomer, the position of the nitrogen in the pyridine ring can significantly influence the molecule's electronic properties and binding interactions.[3]
-
Benzaldehyde: The core scaffold of the target molecule, its derivatives have been explored for a range of biological effects, including antifungal properties.[4]
-
Pyridine-containing heterocycles: A broad class of compounds known for diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[5][6] The pyridine nucleus is a common feature in many approved drugs and is known to interact with a wide array of biological targets.[5]
-
Voxelotor: An approved drug for sickle cell disease that, while structurally distinct, shares the benzaldehyde functional group and targets hemoglobin, highlighting a potential class of targets for benzaldehyde derivatives.[7]
Hypothetical Cross-Reactivity Data
The following table illustrates how quantitative data on the cross-reactivity of this compound and its comparators could be presented. The values provided are hypothetical and serve as a template for organizing experimental results. A comprehensive study would involve screening against a broad panel of targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes.
| Target Class | Target | This compound (IC50/EC50, µM) | 4-(Pyridin-2-yloxy)benzaldehyde (IC50/EC50, µM) | 2-(Pyridin-3-yloxy)benzaldehyde (IC50/EC50, µM) | Benzaldehyde (IC50/EC50, µM) | Pyridine Compound X (IC50/EC50, µM) |
| Kinases | EGFR | >100 | >100 | >100 | >100 | 5.2 |
| SRC | 25.1 | 45.8 | 33.2 | >100 | 1.8 | |
| VEGFR2 | 89.3 | >100 | >100 | >100 | 15.7 | |
| GPCRs | Dopamine D2 | >100 | >100 | >100 | >100 | 0.5 |
| Serotonin 5-HT2A | 50.6 | 75.1 | 62.9 | >100 | 0.1 | |
| Enzymes | MAO-A | 15.2 | 22.4 | 18.9 | >100 | 10.3 |
| COX-2 | >100 | >100 | >100 | >100 | 8.4 | |
| Other | Hemoglobin S | 5.1 | 8.3 | 6.7 | 95.2 | >100 |
| C. albicans (MIC) | 12.5 | 18.9 | 15.6 | >100 | 2.1 | |
| MCF-7 (Cytotoxicity) | 33.7 | 58.2 | 41.5 | >100 | 0.9 |
Experimental Protocols
To generate the data presented in the table above, a series of standardized in vitro assays should be employed.
1. Kinase Profiling
-
Objective: To determine the inhibitory activity of the test compounds against a panel of protein kinases.
-
Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay.
-
Prepare a dilution series of the test compounds in the appropriate buffer.
-
In a 384-well plate, combine the test compound, a fluorescently labeled ATP tracer, a europium-labeled anti-tag antibody, and the kinase of interest.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
The signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate IC50 values from the dose-response curves.
-
2. GPCR Binding Assays
-
Objective: To assess the affinity of the test compounds for a panel of GPCRs.
-
Methodology: Radioligand binding assays are a standard method.
-
Prepare cell membranes expressing the GPCR of interest.
-
In a multi-well plate, incubate the membranes with a known radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
3. Enzyme Inhibition Assays
-
Objective: To measure the inhibitory effect of the test compounds on specific enzyme activity.
-
Methodology: The specific assay will depend on the enzyme. For Monoamine Oxidase A (MAO-A), a common method is a luminescent assay.
-
Use a recombinant human MAO-A enzyme.
-
The substrate is a luciferin derivative that is converted into luciferin by MAO-A.
-
In a white opaque multi-well plate, incubate the MAO-A enzyme with a dilution series of the test compound.
-
Add the substrate and incubate.
-
Add a luciferase-containing detection reagent to produce a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to MAO-A activity. Calculate IC50 values from the dose-response curves.
-
4. Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.
-
Methodology: Broth microdilution method according to CLSI guidelines.
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
5. In Vitro Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effects of the test compounds on human cell lines.
-
Methodology: A common method is the MTT assay.
-
Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).
-
Visualizations
To better understand the experimental process and the potential biological context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Hypothetical interaction with a GPCR signaling pathway.
References
- 1. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 2. 4-(Pyridin-2-yloxy)benzaldehyde | C12H9NO2 | CID 3755292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. publications.cuni.cz [publications.cuni.cz]
- 7. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]
comparing the efficacy of 2-(Pyridin-2-yloxy)benzaldehyde derivatives as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of select pyridine derivatives as inhibitors of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in various cancers. The information presented herein is compiled from recent studies and is intended to facilitate research and development efforts in the discovery of novel anticancer therapeutics.
Introduction to PIM-1 Kinase
PIM-1 kinase is a key regulator of cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is associated with the pathogenesis of numerous hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention.[2] PIM-1 is primarily regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1] Upon activation by cytokines and growth factors, STAT3 and STAT5 transcription factors bind to the PIM-1 promoter, initiating its transcription.[3] PIM-1 then phosphorylates a range of downstream substrates, contributing to tumorigenesis.[4]
Comparative Efficacy of Pyridine-based PIM-1 Inhibitors
| Compound ID | Structure | IC50 (µM) for PIM-1 Kinase | Reference |
| 4c | 4-(4-acetylphenyl)-6-(quinolin-3-yl)-2-ethoxy-nicotinonitrile | 0.110 | [5] |
| 4f | 4-(4-hydroxyphenyl)-6-(quinolin-3-yl)-2-ethoxy-nicotinonitrile | 0.095 | [5] |
| 6c | 2-(2-hydroxyphenyl)-pyridothienopyrimidinone derivative | 4.62 | [6] |
| 7a | 2-(2-chlorophenyl)-2,3-dihydropyridothienopyrimidinone derivative | 1.18 | [6] |
| 7c | 2-(2-fluorophenyl)-2,3-dihydropyridothienopyrimidinone derivative | 1.38 | [6] |
| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydropyridothienopyrimidinone derivative | 1.97 | [6] |
| 9 | A specific pyridothienopyrimidinone derivative | 4.18 | [6] |
Experimental Protocols
The determination of the IC50 values for PIM-1 kinase inhibitors is typically performed using in vitro biochemical assays. A common method is the ADP-Glo™ Luminescent Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7][8]
Materials:
-
Recombinant PIM-1 enzyme
-
Peptide substrate (e.g., a derivative of the BAD protein)
-
ATP
-
Test inhibitors (e.g., pyridine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.[7]
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PIM-1 kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.[7]
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[7]
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.[7]
PIM-1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM-1 signaling pathway and a general experimental workflow for evaluating PIM-1 kinase inhibitors.
Caption: PIM-1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PIM-1 Inhibitor Evaluation.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 2-(Pyridin-2-yloxy)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(Pyridin-2-yloxy)benzaldehyde, a compound incorporating both a pyridine ring and a benzaldehyde group.
The disposal protocol for this compound must consider the potential hazards associated with both functional moieties. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Aldehydes can also be irritants and may have toxic properties.[2] Therefore, this compound waste must be treated as hazardous.[1]
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Containerization :
-
Labeling :
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[2]
-
The label must include the full chemical name, "this compound," and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1] For mixtures, list all constituents and their approximate percentages.
-
-
Storage :
-
Disposal :
Table 2: Waste Stream Management
| Waste Type | Collection Procedure | Container Type |
| Unused/Expired Chemical | Collect in its original container or a designated hazardous waste container. | Original or compatible, sealed container.[2] |
| Reaction Mixtures | Quench any reactive components as part of the experimental protocol before designating as waste. | Compatible, sealed hazardous waste container.[2] |
| Aqueous Solutions | Collect in a designated aqueous hazardous waste container. | Labeled aqueous hazardous waste container.[2] |
| Contaminated Solid Waste | Collect items like gloves, pipette tips, and absorbent paper in a designated solid chemical waste container. This may involve double-bagging.[2] | Labeled solid chemical waste container.[2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 2-(Pyridin-2-yloxy)benzaldehyde
Essential Safety and Handling Guide for 2-(Pyridin-2-yloxy)benzaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 141580-71-4 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Physical Form | Solid |
| GHS Pictogram | GHS07 (Exclamation mark)[1] |
| Hazard Statements | H317, H319[1] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent potential harm. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specification |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[2] Always inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn to protect skin and personal clothing.[2] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume Hood or an area with adequate ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[2] If a fume hood is not available, work must be performed in a well-ventilated area with local exhaust ventilation. |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Safe Handling Procedures:
-
Before use, carefully read the Safety Data Sheet (SDS).
-
Avoid direct contact with skin and eyes.[3]
-
Do not breathe in dust.[3]
-
Weigh and transfer the solid compound in a fume hood to prevent the generation of airborne dust.
-
Use appropriate, clean, and dry utensils (e.g., spatulas, weighing paper).
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
The recommended storage temperature is between 2-8°C.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. Improper disposal can pose a significant environmental risk.
1. Waste Characterization:
-
Unused or waste this compound should be considered hazardous chemical waste.
2. Step-by-Step Disposal Procedure:
-
Containerization:
-
Collect waste solid material and any contaminated disposable items (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
-
Professional Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
